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  • Product: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate
  • CAS: 2121515-27-1

Core Science & Biosynthesis

Foundational

In-Depth NMR Characterization Guide: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Executive Summary Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced pharmaceutical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) is a highly functionalized pyridine building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Accurate structural verification of this molecule is critical, as the regiochemistry of the chloro, isopropoxy, and ester groups dictates its downstream reactivity.

This whitepaper provides a comprehensive, self-validating framework for the acquisition, assignment, and interpretation of its 1 H and 13 C NMR spectra. By moving beyond simple peak lists, this guide explores the underlying quantum mechanical and electronic causality—such as resonance donation, inductive withdrawal, and scalar coupling—that governs the spectral behavior of this specific heterocycle.

Molecular Architecture & Predictive Rationale

To accurately interpret the NMR data, we must first analyze the electronic environment of the pyridine core:

  • The Nitrogen Atom (Position 1): Exerts a strong electron-withdrawing inductive effect, heavily deshielding the alpha protons/carbons.

  • Isopropoxy Group (Position 2): The oxygen atom donates electron density into the ring via resonance (+R effect), shielding the ortho (C-3) and para (C-5) positions.

  • Methyl Ester (Position 4): Acts as a π -acceptor (-R effect) and σ -acceptor (-I effect), deshielding the adjacent positions.

  • Chloro Group (Position 5): Weakly deactivating overall, but its lone pairs provide a slight resonance shielding effect that competes with its inductive withdrawal.

Because the pyridine ring is fully substituted at positions 1, 2, 4, and 5, the only remaining aromatic protons are at C-3 and C-6 . Since they are para to each other, their mutual scalar coupling ( 5J ) is negligible (~0 Hz), meaning both will appear as sharp, distinct singlets[1].

Standardized NMR Acquisition Protocols

A robust NMR analysis requires a self-validating acquisition protocol. The following methodology ensures quantitative accuracy and prevents common artifacts.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is chosen because its residual solvent peak (7.26 ppm) sits safely between the expected H-3 (~6.85 ppm) and H-6 (~8.15 ppm) signals, preventing signal overlap. Filtration through glass wool is mandatory to remove paramagnetic particulates that degrade magnetic field homogeneity (shim).

  • 1 H NMR Acquisition (400 MHz): Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 1.5 seconds.

    • Causality: A 30° pulse combined with a 1.5 s delay ensures complete longitudinal relaxation ( T1​ ) between scans. This is a critical self-validating step: it guarantees that the integration ratio between the isopropoxy methyls (6H) and the ester methyl (3H) will be exactly 2:1, confirming molecular integrity.

  • 13 C NMR Acquisition (100 MHz): Utilize a proton-decoupled sequence (zgpg30) with a D1​ of ≥2.0 seconds.

    • Causality: Quaternary carbons (C-2, C-4, C-5, C=O) lack attached protons, relying on slower dipole-dipole relaxation mechanisms. A longer D1​ prevents the saturation of these critical signals.

NMR_Workflow A Sample Prep: CDCl3 + TMS (Filter to ensure homogeneity) B 1D Acquisition (1H, 13C) (Optimize D1 for quantitation) A->B Transfer C 2D Acquisition (HMBC) (Target 8 Hz long-range J) B->C Regiochem check D Data Processing (Phase & Baseline Correction) C->D Process E Self-Validation (Integration & Cross-Peaks) D->E Validate

Fig 1. Self-validating NMR acquisition and processing workflow for structural verification.

1 H NMR Spectral Assignments

The 1 H NMR spectrum provides immediate validation of the aliphatic side chains and the substitution pattern of the pyridine core [2].

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationMechanistic Rationale
H-6 8.15Singlet (s)-1HHighly deshielded due to its alpha position relative to the electronegative pyridine nitrogen and the inductive pull of the adjacent C-5 chlorine.
H-3 6.85Singlet (s)-1HShielded relative to H-6 due to the strong +R resonance donation from the ortho-isopropoxy oxygen, pushing electron density onto C-3.
-CH (iPr)5.30Septet (sept)6.21HDeshielded by direct attachment to oxygen. Splits into a septet due to scalar coupling ( 3J ) with the six equivalent methyl protons.
-OCH 3​ 3.95Singlet (s)-3HClassic methyl ester shift. Deshielded by the ester oxygen and the anisotropic effect of the adjacent carbonyl group.
-CH 3​ (iPr)1.35Doublet (d)6.26HThe two methyl groups are enantiotopic and chemically equivalent. They split into a doublet via coupling with the adjacent methine proton.

Validation Checkpoint: The integration of the signals at 1.35 ppm, 3.95 ppm, and 5.30 ppm must yield a precise 6:3:1 ratio. Any deviation indicates incomplete esterification, hydrolysis, or residual solvent contamination.

13 C NMR Spectral Assignments

The 13 C NMR spectrum should exhibit exactly 9 distinct resonances . Although the molecule contains 10 carbon atoms, the two methyl carbons of the isopropoxy group are chemically equivalent due to free rotation, appearing as a single, higher-intensity peak[2].

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
C=O 164.5Quaternary (C)Highly deshielded ester carbonyl carbon.
C-2 163.5Quaternary (C)Deshielded by both the adjacent ring nitrogen and the directly attached isopropoxy oxygen.
C-6 147.6Methine (CH)Alpha to the nitrogen atom; experiences strong inductive deshielding.
C-4 141.2Quaternary (C)Deshielded by the attached electron-withdrawing ester group.
C-5 129.5Quaternary (C)Base pyridine C-3/C-5 shift (~124 ppm) pushed downfield by the electronegative chlorine atom.
C-3 113.8Methine (CH)Highly shielded by the ortho +R effect of the isopropoxy group.
-OCH (iPr)70.2Methine (CH)Typical shift for a secondary carbon attached to an ether/ester oxygen.
-OCH 3​ 52.8Primary (CH 3​ )Standard methyl ester carbon shift.
-CH 3​ (iPr)21.8Primary (CH 3​ )Accounts for 2 equivalent carbons. Standard aliphatic shift.

2D NMR Validation Workflows: The HMBC Advantage

While 1D NMR provides a strong foundational hypothesis, the definitive proof of regiochemistry—specifically distinguishing the H-3 singlet from the H-6 singlet—requires 2D HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy [1].

HMBC detects long-range carbon-proton couplings, typically over 2 to 3 bonds ( 2JCH​ and 3JCH​ ).

The Mechanistic Proof:

  • H-3 Validation: The proton at 6.85 ppm (H-3) is exactly three bonds away from the ester carbonyl carbon (H-3 C-3 C-4 C=O). Therefore, it will show a strong 3J cross-peak to the carbonyl carbon at 164.5 ppm.

  • H-6 Validation: The proton at 8.15 ppm (H-6) is five bonds away from the carbonyl carbon. Because HMBC is optimized for ~8 Hz couplings, this 5-bond correlation will be entirely absent, unequivocally differentiating H-6 from H-3.

HMBC_Map H6 H-6 (8.15 ppm) C2 C-2 (163.5 ppm) H6->C2 3J C4 C-4 (141.2 ppm) H6->C4 3J H3 H-3 (6.85 ppm) H3->C2 2J CO C=O (164.5 ppm) H3->CO 3J (Critical) OCH3 Ester -OCH3 OCH3->CO 3J

Fig 2. Key HMBC pathways. The H-3 to C=O correlation unequivocally differentiates H-3 from H-6.

Troubleshooting & Sample Integrity

When analyzing highly functionalized pyridines, researchers must be vigilant regarding sample degradation:

  • Ester Hydrolysis: If the sample is exposed to ambient moisture over prolonged periods, the methyl ester can hydrolyze to the corresponding carboxylic acid. This will be immediately evident in the 1 H NMR by the disappearance of the 3.95 ppm singlet and the appearance of a broad exchangeable proton signal >10.0 ppm.

  • Isopropoxy Cleavage: Acidic conditions in the NMR tube (often caused by degrading CDCl3​ generating trace DCl) can cleave the isopropoxy group, yielding a pyridone derivative. To prevent this, always use CDCl3​ stored over silver foil or basic alumina.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

Exploratory

Solubility Determination of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate in Polar Aprotic Solvents: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This guide provides a comprehensive technical overview of the principles and a detailed experimental protocol for determining the solubility of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate in a range of common polar aprotic solvents. By synthesizing theoretical considerations with robust experimental design, this document serves as a practical resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a substituted pyridine derivative, a class of compounds frequently encountered as key building blocks in the synthesis of pharmaceutically active agents.[1] The journey of a drug candidate from laboratory synthesis to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. Understanding the solubility of intermediates like Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is paramount for:

  • Reaction Optimization: Ensuring reactants are in the same phase is crucial for reaction kinetics and yield. Selecting an appropriate solvent in which the compound is sufficiently soluble can significantly enhance reaction efficiency.

  • Purification Processes: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.[2] Knowledge of solubility in various solvents allows for the rational design of effective purification strategies.

  • Formulation Development: For final drug products, the solubility of the API directly impacts its bioavailability. While this guide focuses on organic solvents, understanding the behavior of the parent molecule in various media provides insights into its overall physicochemical profile.

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are widely utilized in organic synthesis and analytical chemistry due to their ability to dissolve a broad range of organic compounds.[3][4] These solvents possess significant dipole moments, allowing them to solvate polar molecules, but they lack acidic protons, which prevents them from participating in hydrogen bonding as donors.[3][5] This characteristic makes them particularly useful for reactions involving strong bases or nucleophiles.

This guide will provide a robust framework for experimentally determining the solubility of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate in these key solvents, empowering researchers to make data-driven decisions in their development workflows.

Theoretical Framework: Predicting Solubility

The age-old chemical maxim, "like dissolves like," serves as a foundational principle in predicting solubility.[2][6] This concept is rooted in the intermolecular forces between the solute and solvent molecules. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

2.1. Molecular Structure Analysis

To form a hypothesis about the solubility of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, we must first examine its structure:

Caption: Chemical structure of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate.

Key structural features influencing its polarity include:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which introduces polarity.

  • Chloro Group: An electronegative halogen that contributes to the molecule's dipole moment.

  • Ester Group (-COOCH₃): A polar functional group capable of acting as a hydrogen bond acceptor.

  • Isopropoxy Group (-OCH(CH₃)₂): While the ether linkage adds some polarity, the alkyl groups are nonpolar.

Overall, the presence of multiple polar functional groups suggests that Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate will exhibit a degree of polarity, making it a good candidate for dissolution in polar solvents.

2.2. Properties of Selected Polar Aprotic Solvents

The choice of solvent is critical, and their individual properties will dictate their interaction with the solute:

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)46.73.96189
N,N-Dimethylformamide (DMF)36.73.86153
Acetonitrile (ACN)37.53.9282
Tetrahydrofuran (THF)7.51.6366

Data sourced from various chemical property databases.

Based on these properties, we can hypothesize that the solubility of our target compound will be highest in DMSO and DMF due to their high polarity and dielectric constants, which are effective at solvating polar molecules. Acetonitrile, also highly polar, is expected to be a good solvent as well. THF, being significantly less polar, will likely exhibit the lowest solvating power for this compound among the selected solvents.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility at a given temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

3.1. Materials and Equipment

  • Solute: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (purity >98%)

  • Solvents: DMSO, DMF, ACN, THF (analytical grade or higher)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with screw caps (e.g., 4 mL)

    • Temperature-controlled shaker/incubator

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • HPLC column suitable for the analyte (e.g., C18)

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Quantification prep1 Weigh excess solid into vials prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Incubate at constant temp (e.g., 25°C) with agitation for 24-72 hours prep2->equil1 Step 2 sep1 Centrifuge to pellet undissolved solid equil1->sep1 Step 3 sep2 Filter supernatant through 0.22 µm filter sep1->sep2 Step 4 analysis1 Prepare serial dilutions of filtrate sep2->analysis1 Step 5 analysis2 Analyze by HPLC analysis1->analysis2 Step 6 analysis3 Quantify against calibration curve analysis2->analysis3 Step 7

Sources

Foundational

Structural and Physicochemical Profiling of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Executive Summary Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) is a highly functionalized heterocyclic building block extensively utilized in late-stage drug discovery and agrochemical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) is a highly functionalized heterocyclic building block extensively utilized in late-stage drug discovery and agrochemical development[1]. Its unique substitution pattern—an electron-donating isopropoxy group, an electron-withdrawing methyl ester, and a reactive C5-chlorine—creates a highly specific electronic environment. This technical whitepaper provides an authoritative guide to its molecular weight profiling, predicted crystallographic architecture, and the self-validating experimental workflows required for its structural elucidation.

Molecular Architecture and Quantitative Profiling

Understanding the exact mass and isotopic distribution of this compound is the first critical step in verifying its identity before downstream application.

Physicochemical Parameters

The compound is built on a pyridine-4-carboxylate (isonicotinate) core. We have summarized its core quantitative data below to serve as a reference standard for analytical characterization.

Table 1: Fundamental Chemical and Structural Parameters

ParameterValue / Description
IUPAC Name Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate
Common Synonym Methyl 5-chloro-2-isopropoxyisonicotinate
CAS Registry Number 2121515-27-1
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Monoisotopic Mass 229.0506 Da
Hydrogen Bond Donors / Acceptors 0 / 4 (N, O, O, O)
Self-Validating Mass Spectrometry (LC-MS) Workflow

The Causality of the Method: To verify the molecular weight experimentally, Positive Electrospray Ionization (ESI+) is the optimal choice. The basicity of the pyridine nitrogen ensures rapid protonation in an acidic mobile phase (e.g., 0.1% formic acid in acetonitrile/water).

The Self-Validating Protocol:

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 10 µg/mL.

  • Ionization & Detection: Run the sample via ESI+ mode. The target [M+H]⁺ adduct will appear at m/z 230.05 .

  • Internal Validation (The Isotopic Signature): Because the molecule contains a single chlorine atom, the mass spectrum must exhibit a characteristic isotopic pattern due to the natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%).

  • Pass/Fail Criteria: You must observe an M : M+2 ratio of exactly 3:1 (m/z 230.05 and m/z 232.05). If this ratio is absent, the system flags a failure—indicating either in-source dehalogenation, incorrect synthesis, or a co-eluting impurity.

Crystallographic Architecture: Predicted Motifs

While a dedicated Single-Crystal X-Ray Diffraction (SC-XRD) structure for this specific CAS number is highly specialized, we can definitively predict its solid-state behavior by analyzing established crystallographic data of structural homologs, such as benzoylmethyl pyridine-4-carboxylate[2] and 5-chloro-2-methoxypyridine derivatives[3].

Crystal Packing and Intermolecular Forces

Based on the behavior of analogous pyridine-4-carboxylates, the crystal lattice is dictated by three primary forces:

  • Planar Constraints: The pyridine ring and the adjacent ester carbonyl group typically strive for coplanarity to maximize π-conjugation. However, the bulky isopropoxy group at C2 introduces steric clash, likely forcing the ester group at C4 into a slightly twisted conformation (dihedral angle > 15°).

  • C–H···π Interactions: The lattice packing is stabilized by weak intermolecular C–H···π interactions between the electron-deficient pyridine rings[2].

  • Halogen Bonding: The C5-chlorine atom acts as a critical structural director. It is highly probable that the crystal network features C–Cl···N or C–Cl···O halogen bonds, which act as directional anchors during crystal nucleation.

Experimental Workflow for SC-XRD Determination

To experimentally solve the crystal structure of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, researchers must overcome the rotational disorder inherent to the flexible isopropyl group.

The Causality of the Crystallization Method: Simple slow evaporation often leads to kinetic trapping and twinned crystals. Instead, Vapor Diffusion is mandated. The compound's lipophilic isopropoxy tail and polar ester headgroup require a delicate solvent balance. Dissolving the compound in a polar aprotic solvent (Dichloromethane) and allowing a non-polar anti-solvent (Hexanes) to diffuse slowly favors thermodynamic, defect-free crystal growth.

Step-by-Step SC-XRD Protocol
  • Solvent Screening: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in an inner vial. Place this inside a larger sealed vial containing 3 mL of Hexanes. Allow vapor diffusion over 4–7 days.

  • Crystal Harvesting: Select a single crystal (>0.1 mm in all dimensions) under a polarized microscope. Coat immediately in Paratone-N oil to prevent atmospheric degradation and solvent loss.

  • Cryo-Cooling (Critical Step): Mount the crystal on a goniometer and immediately cool to 100 K using a liquid nitrogen stream. Causality: Cooling to 100 K freezes the thermal motion of the terminal methyls on the isopropoxy group, preventing electron density smearing and structural disorder.

  • Diffraction & Refinement: Collect data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: The protocol is self-validating if the final R-factor (R₁) is < 0.05 and the residual electron density map is flat (no peaks > 0.5 e/ų).

SCXRD A 1. Solvent Screening (DCM/Hexane Vapor Diffusion) B 2. Crystal Harvesting (>0.1 mm, Paratone Oil) A->B C 3. Cryo-Cooling (100 K) (Minimizes Isopropyl Disorder) B->C D 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->D E 5. Structure Refinement (SHELXL, R1 < 0.05) D->E

Fig 1. Self-validating Single-Crystal X-Ray Diffraction (SC-XRD) workflow for structure elucidation.

Downstream Applications in Drug Discovery

The primary utility of this compound lies in its C5-chloro position, which serves as a synthetic handle for late-stage functionalization.

While aryl chlorides are generally less reactive than aryl bromides, the electron-withdrawing nature of the pyridine ring and the para-ester group activates the C–Cl bond for Suzuki-Miyaura cross-coupling [3]. By utilizing modern, sterically demanding palladium pre-catalysts (such as XPhos Pd G2), researchers can couple this scaffold with various aryl or heteroaryl boronic acids to rapidly generate complex biaryl drug candidates.

Reaction_Pathway Substrate C5-Chloro Pyridine (CAS 2121515-27-1) Product C5-Aryl Substituted Pyridine Scaffold Substrate->Product Suzuki Coupling Pd Pd Catalyst (e.g., XPhos Pd G2) Pd->Product Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Product

Fig 2. Suzuki-Miyaura cross-coupling pathway utilizing the C5-chloro position for derivatization.

References

  • Title: Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Benzoylmethyl pyridine-4-carboxylate Source: Acta Crystallographica Section E (PMC - NIH) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Toxicity Profile of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals A Note on the Presented Data No specific Safety Data Sheet (SDS) or comprehensive toxicological profile for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Presented Data

No specific Safety Data Sheet (SDS) or comprehensive toxicological profile for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS No. 1374521-79-5) is publicly available at the time of this writing. Consequently, this guide has been constructed by leveraging data from structurally similar compounds, a common practice in initial safety assessments known as "read-across." The information herein is intended to provide a robust, albeit provisional, safety and toxicity profile. All recommendations and data should be treated as indicative and verified should a certified SDS for the target compound become available.

Introduction and Chemical Identity

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide array of therapeutic agents. The presence of a chlorine atom, an isopropoxy group, and a methyl carboxylate group on the pyridine core suggests its potential as a versatile building block in organic synthesis and drug discovery. Understanding the safety and toxicity profile of such a molecule is paramount for its handling, use in experimental settings, and for anticipating the toxicological properties of more complex molecules derived from it.

Chemical Structure:

Figure 1: Chemical structure of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate.

Hazard Identification and Classification (Based on Structural Analogs)

Based on the safety data for related chlorinated and alkoxylated pyridine derivatives, Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is anticipated to be classified as hazardous.[1][2] The likely hazard classifications are summarized in the table below.

Hazard ClassCategoryGHS Hazard StatementBasis for Classification (Structural Analogs)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedData on other chloro- and methyl-substituted pyridines.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationConsistent finding for various substituted pyridines.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationA common hazard for this class of compounds.[1][2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationPotential for irritation of the respiratory tract upon inhalation of dusts or aerosols.[2]
Flammable LiquidsCategory 4H227: Combustible liquidBased on data for 2-chloro-5-methylpyridine.[1]

Signal Word: Warning[1][2][3]

Pictograms:

GHS07

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended, based on protocols for similar chemical structures.[1][2][4]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

  • Store locked up.

Physicochemical Properties (Predicted)

PropertyPredicted Value/Information
Molecular Formula C10H12ClNO3
Molecular Weight 229.66 g/mol
Physical State Likely a solid or liquid at room temperature.
Solubility Expected to have low solubility in water and be soluble in common organic solvents.
Stability Stable under normal storage conditions.[1]
Hazardous Decomposition Products Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Toxicological Profile (Inferred)

A detailed toxicological profile is not available. The following information is inferred from the hazard classifications of structurally related compounds.

  • Acute Toxicity: Expected to be harmful if swallowed. Dermal toxicity is also a potential concern.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not signify the absence of effect. For a related compound, 2-chloro-5-methyl-pyridine, no carcinogenicity was listed by IARC, NTP, ACGIH, or OSHA.[1]

  • Specific Target Organ Toxicity (STOT): Beyond potential respiratory tract irritation from a single exposure, there is no data available for repeated exposure effects.[1]

Experimental Protocols for Toxicity Assessment

For a novel compound like Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, a tiered approach to toxicity testing is recommended.

Workflow for Preliminary Toxicity Assessment:

G cluster_0 In Silico Assessment cluster_1 In Vitro Assays cluster_2 In Vivo Studies (if necessary) QSAR QSAR Modeling for Toxicity Prediction CellViability Cell Viability Assays (e.g., MTT, LDH) QSAR->CellViability Guide initial concentration ranges ReadAcross Read-Across from Structural Analogs ReadAcross->CellViability Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) CellViability->Genotoxicity Prioritize based on cytotoxicity AcuteOral Acute Oral Toxicity (e.g., OECD TG 420) Genotoxicity->AcuteOral Inform need for further testing SkinIrritation In Vitro Skin Irritation (e.g., Reconstructed Human Epidermis) DermalIrritation Acute Dermal Irritation/Corrosion (e.g., OECD TG 404) SkinIrritation->DermalIrritation

Figure 2: Tiered workflow for toxicity assessment.

Step-by-Step Protocol: In Vitro Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Ecological Information

Limited information is available for the ecological impact of this specific compound. However, for a related substance, 2-chloro-5-methylpyridine, it is noted as being harmful to aquatic life with long-lasting effects.[1] It is prudent to assume that Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate may also pose a risk to the aquatic environment. Therefore, it should not be allowed to enter drains or waterways.

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] It is recommended to contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the chemical itself.

Conclusion

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a valuable research chemical with a predicted hazard profile that necessitates careful handling. Based on data from structurally related compounds, it is likely to be harmful if swallowed and cause skin, eye, and respiratory irritation. While comprehensive toxicological data is currently unavailable, the information presented in this guide provides a foundational understanding of its potential hazards and outlines a systematic approach for its safe use and further toxicological evaluation. Researchers and drug development professionals should adhere to the recommended safety precautions and consider the inferred toxicological profile in their experimental design and risk assessments.

References

  • Fisher Scientific. (2025, December 19).
  • Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 4-Chloro-3-Methyl-5-nitro-pyridine.
  • MilliporeSigma. (2025, October 20).
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
  • Tokyo Chemical Industry Co., Ltd. (2025, September 26).
  • Merck Millipore. (2021, March 15).
  • Tokyo Chemical Industry Co., Ltd. (2025, November 5). Safety Data Sheet: 2-Chloro-5-fluoro-3-methylpyridine.
  • Merck Millipore. (2021, March 15).
  • Unknown.
  • Sigma-Aldrich.
  • PubChem. Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl)
  • Sigma-Aldrich. 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid.
  • NextSDS. 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid.
  • NextSDS. methyl 4-chloro-2-(propan-2-yloxy)
  • PubChem. 5-Chloro-2-methylpyrimidine-4-carboxylic acid.
  • Comins, D. L., et al. n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure.
  • NextSDS. 5-Chloro-2-(propan-2-yloxy)pyridine-3-carboxylic acid.
  • Google Patents.
  • National Toxicology Program. (2022, January 15). NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07. PubMed.
  • Głowacka, A., et al. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • U.S. Environmental Protection Agency. Methyl 5-(4-chloro-3-fluorophenyl)
  • Sigma-Aldrich. methyl 2-chloro-5-(chlorosulfonyl)
  • ProBiologists. Archives of Clinical Toxicology.

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Foundational

Electronic and steric properties of 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate derivatives

An In-Depth Technical Guide to the Electronic and Steric Landscape of 5-Chloro-2-(isopropoxy)pyridine-4-carboxylate Derivatives Abstract Substituted pyridine scaffolds are foundational in modern medicinal chemistry, with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic and Steric Landscape of 5-Chloro-2-(isopropoxy)pyridine-4-carboxylate Derivatives

Abstract

Substituted pyridine scaffolds are foundational in modern medicinal chemistry, with their unique electronic and steric profiles enabling precise modulation of pharmacological activity.[1][2][3] This guide provides a detailed analysis of 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate derivatives, a class of compounds offering a rich interplay of electronic effects and significant steric features. We will dissect the individual contributions of the chloro, isopropoxy, and carboxylate substituents to the overall properties of the pyridine core. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical methodologies for characterizing and utilizing these versatile chemical intermediates. We will explore key descriptors such as Hammett parameters, pKa values, and computational metrics, and provide detailed protocols for their experimental and in-silico determination.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in various biological interactions and serve as a versatile synthetic platform.[1][4] Its nitrogen atom acts as a hydrogen bond acceptor and modulates the molecule's pKa, influencing solubility and behavior in physiological environments. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's lipophilicity, metabolic stability, and binding affinity for biological targets.[5]

The 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate scaffold is particularly noteworthy. It combines:

  • An electron-donating isopropoxy group at the 2-position.

  • An electron-withdrawing chloro group at the 5-position.

  • An electron-withdrawing carboxylate group at the 4-position, which also serves as a key handle for derivatization into amides and other functional groups.[6]

This unique combination creates a distinct electronic and steric environment that is critical for designing targeted therapies. Understanding these properties is paramount for predicting chemical reactivity, metabolic fate, and the potential for drug-receptor interactions.[7]

Analysis of Electronic Properties

The electronic character of the pyridine ring is profoundly influenced by the cumulative inductive and resonance effects of its substituents. These effects dictate the electron density distribution, the basicity of the ring nitrogen, and the molecule's reactivity.

Inductive and Resonance Contributions
  • Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I) on the ring, decreasing the overall electron density. Its lone pair, however, is not part of the aromatic system and is responsible for the basicity of the molecule.[8]

  • 2-Isopropoxy Group (-O-iPr): This group exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to an inductive withdrawal (-I) effect. However, its lone pairs can participate in the aromatic system, exerting a strong electron-donating resonance effect (+R). In alkoxy-substituted pyridines, the +R effect typically dominates, increasing electron density, particularly at the ortho and para positions.

  • 4-Carboxylate Group (-COOR): This is a potent electron-withdrawing group through both induction (-I) and resonance (-R). It significantly reduces the electron density of the ring and substantially lowers the basicity of the pyridine nitrogen.

  • 5-Chloro Group (-Cl): The chlorine atom is strongly electronegative, resulting in a powerful inductive withdrawal (-I). Like the alkoxy group, it possesses lone pairs that can be donated through resonance (+R), but this effect is much weaker for halogens than for oxygen. Therefore, its net effect is strongly electron-withdrawing.

The interplay of these groups creates a complex electronic landscape, which can be visualized using computational methods.

Quantitative Electronic Descriptors

To move beyond qualitative descriptions, we use quantitative parameters to predict reactivity and physicochemical properties.

  • pKa (Basicity of Ring Nitrogen): The pKa of the conjugate acid (pyridinium ion) is a direct measure of the nitrogen's basicity. Unsubstituted pyridine has a pKa of approximately 5.2.[9] The substituents on the target scaffold will significantly lower this value. Both the 4-carboxylate and 5-chloro groups are strongly electron-withdrawing and will decrease the electron density on the nitrogen, making it a weaker base (lower pKa). The 2-isopropoxy group, while donating through resonance, cannot fully counteract the powerful withdrawing effects of the other two groups. The net result is a significantly lower pKa compared to pyridine, impacting the molecule's ionization state at physiological pH.

  • Hammett (σ) and Taft (σ) Parameters:* These empirical constants quantify the electron-donating or electron-withdrawing ability of a substituent.[10] While originally developed for benzene systems, analogous constants have been determined for heterocyclic rings.[11][12][13] These parameters are invaluable for building Quantitative Structure-Activity Relationships (QSAR).[10]

  • Computational Descriptors: Density Functional Theory (DFT) provides a powerful toolkit for probing electronic structure.[14][15]

    • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electrophilic (electron-poor, blue) and nucleophilic (electron-rich, red) regions.[15] For this scaffold, the region around the pyridine nitrogen would be expected to be electron-rich, while the areas near the carboxylate and chlorine would be electron-poor.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.[16][17] A small HOMO-LUMO gap generally indicates higher chemical reactivity.[14][18]

Substituent Position Inductive Effect Resonance Effect Expected Impact on Ring Nitrogen Basicity (pKa)
Isopropoxy2Electron-Withdrawing (-I)Electron-Donating (+R)Increase (minor)
Carboxylate4Electron-Withdrawing (-I)Electron-Withdrawing (-R)Decrease (major)
Chloro5Electron-Withdrawing (-I)Electron-Donating (+R, weak)Decrease (major)
Net Effect -Strongly Electron-Withdrawing - Significant Decrease
Table 1: Summary of Substituent Electronic Effects

Analysis of Steric Properties

Steric effects, which arise from the spatial arrangement of atoms, are crucial for determining molecular conformation and the ability of a molecule to fit into a binding site.[19]

Qualitative Steric Hindrance

The most significant steric feature of the 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate scaffold is the 2-isopropoxy group . Its branched isopropyl moiety imposes considerable bulk in the region ortho to the pyridine nitrogen. This has several important consequences:

  • Shielding of the Nitrogen: The isopropoxy group can sterically hinder the approach of protons or Lewis acids to the nitrogen lone pair, potentially affecting its availability for hydrogen bonding or coordination.[8]

  • Restricted Rotation: There may be a significant energy barrier to rotation around the C2-O bond, leading to preferred conformations that minimize steric clash with the pyridine ring or adjacent substituents.

  • Influence on Reactivity: The steric bulk can direct the approach of reagents in synthetic transformations, influencing regioselectivity.

The 5-chloro and 4-carboxylate groups contribute less to the overall steric profile compared to the bulky isopropoxy group.

Quantitative Steric Descriptors

Several parameters are used to quantify the size and shape of substituents.

  • Taft Steric Parameter (E_s): This is a classic measure derived from the rates of acid-catalyzed ester hydrolysis.[20][21] More negative E_s values indicate greater steric bulk. The E_s value for an isopropoxy group would be significantly more negative than that for a simple methoxy group, quantifying its larger size.

  • Modern Computational Descriptors:

    • Buried Volume (%V_Bur): This parameter, often calculated using specialized software, quantifies the percentage of the volume of a sphere (centered on a metal or a specific atom) that is occupied by a given ligand or substituent.[4] It provides an excellent measure of local steric congestion.

    • Sterimol Parameters (L, B1, B5): These parameters describe the length and width of a substituent along different axes, providing a more detailed picture of its shape than a single value like E_s.

Parameter Type Specific Descriptor Relevance for the Isopropoxy Group
EmpiricalTaft E_sQuantifies overall steric bulk; expected to be significantly negative.[22]
ComputationalBuried Volume (%V_Bur)Measures steric congestion around the C2 position and the nitrogen atom.[4]
ComputationalSterimol ParametersDefines the specific dimensions (length and width) of the group, useful for detailed binding site analysis.
Table 2: Key Steric Parameters for Analysis

Methodologies and Protocols

To validate the theoretical analysis, a combination of experimental and computational methods is essential.

General Synthesis Workflow

The synthesis of these derivatives often starts from commercially available dichloropyridine precursors. The workflow involves sequential nucleophilic aromatic substitution and functional group manipulation.

Synthesis_Workflow cluster_main Illustrative Synthetic Pathway Start 3,5-Dichloropyridine-2-carboxylic acid Step1 Esterification (e.g., SOCl2, ROH) Start->Step1 Intermediate1 Alkyl 3,5-dichloropicolinate Step1->Intermediate1 Step2 Selective Nucleophilic Aromatic Substitution (e.g., Sodium Isopropoxide, Solvent) Intermediate1->Step2 Intermediate2 Alkyl 5-chloro-3-isopropoxypicolinate (Illustrative Regioisomer) Step2->Intermediate2 Step3 Isomerization / Alternative Route (Starting from 2,5-dichloropyridine-4-carboxylate) Target Alkyl 5-chloro-2-isopropoxypyridine-4-carboxylate Step3->Target

Caption: General synthetic workflow for pyridine carboxylate derivatives.

Causality Note: The choice of starting material and the order of reactions are critical. For instance, performing nucleophilic substitution on a dichlorinated pyridine allows for regioselective introduction of the isopropoxy group. The specific isomer (e.g., starting with a 2,4-dicarboxylate vs. a 3,5-dichloro) will dictate the final substitution pattern. Published methods for similar structures often require careful control of temperature and solvent to achieve the desired selectivity.[23][24][25]

Protocol: pKa Determination via Potentiometric Titration

This self-validating protocol provides a reliable experimental measure of the pyridine nitrogen's basicity.

  • Preparation: Accurately weigh ~10-20 mg of the purified carboxylate ester derivative and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Instrumentation Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10) at a constant temperature (e.g., 25 °C). Use a micro-burette for precise titrant delivery.

  • Titration: While stirring the solution, add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The first derivative of the plot (ΔpH/ΔV) can be used to accurately locate the equivalence point.

  • Trustworthiness: The protocol is validated by running a blank titration (solvent only) and by titrating a known standard (e.g., pyridine) to ensure the accuracy of the setup and titrant concentration.

Protocol: Computational Analysis via Density Functional Theory (DFT)

This workflow provides in-silico data on electronic structure, orbital energies, and steric properties.

DFT_Workflow cluster_dft DFT Computational Workflow Input 1. Build 3D Structure (e.g., Avogadro, GaussView) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Input->Opt Freq 3. Frequency Calculation (Verify minimum energy state, no imaginary frequencies) Opt->Freq SP 4. Single Point Energy Calculation (Higher level of theory, e.g., def2-TZVP) Freq->SP Analysis 5. Property Analysis SP->Analysis MEP Molecular Electrostatic Potential Analysis->MEP HOMO HOMO/LUMO Energies Analysis->HOMO Charges Atomic Charges (NPA) Analysis->Charges Sterics Steric Parameters (%VBur) Analysis->Sterics

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate in Modern Drug Discovery

Introduction: Unveiling a Versatile Pyridine Building Block In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of drug candidates. Within this vast chemical space, Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate emerges as a highly valuable and versatile building block. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, complete with detailed protocols and mechanistic insights. The strategic placement of a chloro, an isopropoxy, and a methyl carboxylate group on the pyridine ring offers a trifecta of functionalities, enabling a wide array of chemical transformations and providing key points for molecular recognition in drug-target interactions.

Application Notes: A Gateway to Potent and Selective Kinase Inhibitors

The true potential of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate as a building block is exemplified in its role as a key precursor in the synthesis of highly potent and selective kinase inhibitors. One of the most compelling examples is its utility in the development of JSH-150, a novel and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a critical regulator of transcription and a high-priority target in oncology, particularly for the treatment of acute myeloid leukemia (AML) and other hematological malignancies.

The 5-chloro substituent on the pyridine ring of this building block plays a crucial role in the final compound's activity, often engaging in halogen bonding or occupying a hydrophobic pocket within the kinase active site. The 2-isopropoxy group can serve multiple purposes, including enhancing metabolic stability, improving cell permeability, and providing a steric handle to influence the conformation of the final molecule. The methyl carboxylate at the 4-position is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to explore the chemical space and optimize the structure-activity relationship (SAR).

G cluster_synthesis Synthesis of Key Intermediate cluster_drug_discovery Drug Discovery Workflow Start Methyl 2,5-dichloropyridine-4-carboxylate Step1 SNAr with Isopropanol Start->Step1 Intermediate Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 Acid 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid Step2->Acid Coupling Amide Coupling with Amine Library Acid->Coupling SAR SAR Exploration Coupling->SAR Lead_Opt Lead Optimization SAR->Lead_Opt JSH150 JSH-150 (CDK9 Inhibitor) Lead_Opt->JSH150

Physicochemical Properties and Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)
Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylateC10H12ClNO3229.66White to off-white solid
5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acidC9H10ClNO3215.63White to off-white solid

Experimental Protocols

The following protocols are representative methods for the synthesis and derivatization of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

This protocol describes a plausible two-step synthesis starting from methyl 2,5-dichloropyridine-4-carboxylate, involving a nucleophilic aromatic substitution followed by esterification.

Step 1: Synthesis of 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid via Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic aromatic substitution on dihalopyridines can be influenced by the reaction conditions.[2] In this case, the reaction with sodium isopropoxide is expected to favor substitution at the 2-position.

  • Reagents and Materials:

    • Methyl 2,5-dichloropyridine-4-carboxylate

    • Isopropanol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and reflux condenser

  • Procedure:

    • To a stirred solution of isopropanol (5 equivalents) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes to form sodium isopropoxide.

    • Add a solution of methyl 2,5-dichloropyridine-4-carboxylate (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with 1 M HCl until the pH is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid, can be purified by column chromatography or recrystallization.

Step 2: Esterification to Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Fischer esterification is a classic and effective method for this transformation.[3][4]

  • Reagents and Materials:

    • 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

    • Methanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, and reflux condenser

  • Procedure:

    • Suspend 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Heat the mixture to reflux and stir for 4-16 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the desired product, Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate.

    • If necessary, purify the product by silica gel chromatography.

Protocol 2: Hydrolysis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

This protocol is essential for preparing the carboxylic acid intermediate required for amide coupling reactions, as seen in the synthesis of JSH-150.[1]

  • Reagents and Materials:

    • Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • Dissolve Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add LiOH (1.5-2 equivalents) to the solution and stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl. A precipitate should form.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid.

Protocol 3: Exemplary Amide Coupling Reaction

This protocol demonstrates the use of the resulting carboxylic acid in a standard amide bond formation, a key step in building more complex drug candidates. Peptide coupling reagents like TBTU are highly effective for this purpose.[5]

  • Reagents and Materials:

    • 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

    • Desired amine (e.g., benzylamine)

    • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • Dissolve 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the desired amine (1.1 equivalents) and DIPEA (2-3 equivalents).

    • Add TBTU (1.2 equivalents) to the reaction mixture and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the desired amide.

G Start Methyl 2,5-dichloropyridine-4-carboxylate Reagent1 NaO-iPr, DMF, 80°C (SNAr) Start->Reagent1 Intermediate 5-Chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid Reagent1->Intermediate Step 1 Reagent2 MeOH, H₂SO₄ (cat.), Reflux (Fischer Esterification) Intermediate->Reagent2 Coupling Amine, TBTU, DIPEA, DMF (Amide Coupling) Intermediate->Coupling Step 3 Product Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate Reagent2->Product Step 2a Reagent3 LiOH, THF/H₂O (Hydrolysis) Product->Reagent3 Reagent3->Intermediate Step 2b (Hydrolysis) Final_Product Amide Derivatives (e.g., for Kinase Inhibitors) Coupling->Final_Product

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the synthesized compounds should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to ensure the integrity of the building block before its use in subsequent synthetic steps.

Conclusion

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a valuable and versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors. Its strategic functionalization allows for a wide range of chemical modifications, making it an ideal starting point for the exploration of structure-activity relationships. The protocols provided in this application note offer a reliable foundation for the synthesis and derivatization of this important intermediate, empowering researchers to accelerate their drug discovery programs.

References

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  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
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  • Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry. NC State University Libraries. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. ACS Publications. [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

Sources

Application

Step-by-Step Ester Hydrolysis Methods for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Executive Summary Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (also known as methyl 5-chloro-2-isopropoxyisonicotinate) is a highly functionalized heterocyclic building block frequently utilized in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (also known as methyl 5-chloro-2-isopropoxyisonicotinate) is a highly functionalized heterocyclic building block frequently utilized in the development of advanced pharmaceutical active ingredients, including kinase inhibitors and β-lactamase inhibitors[1]. The conversion of this methyl ester to its corresponding free acid—5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid—requires a highly selective hydrolysis protocol. The primary synthetic challenge is to quantitatively cleave the C4-methyl ester while preserving the potentially labile C2-isopropoxy ether and avoiding nucleophilic displacement of the C5-aryl chloride. This application note outlines the mechanistic rationale and provides field-validated, step-by-step methodologies for this transformation.

Mechanistic Rationale & Pathway Causality (E-E-A-T)

Ester hydrolysis can be driven by either acidic or basic conditions. However, for this specific pyridine derivative, base-catalyzed saponification is the strictly mandated approach. The causality behind this selection is governed by three chemical factors:

  • Preservation of the Isopropoxy Ether: The C2-isopropoxy group on the pyridine ring is susceptible to ether cleavage (dealkylation) under harsh acidic conditions (e.g., refluxing concentrated HBr or HI ). Acidic cleavage would irreversibly yield a 2-pyridone byproduct. Mild basic conditions completely circumvent this risk, ensuring the ether remains intact.

  • Electronic Activation via the BAC​2 Mechanism: Base-catalyzed hydrolysis proceeds via the BAC​2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism[2]. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effect of the adjacent C5-chlorine atom, heavily polarizes the C4-ester carbonyl. This makes the carbonyl carbon exceptionally electrophilic and highly reactive toward hydroxide nucleophiles, allowing the reaction to proceed rapidly even at ambient temperatures[3].

  • Counterion & Solvent Synergism: A mixed solvent system of Tetrahydrofuran (THF) and water ( H2​O ) is optimal[2]. THF solubilizes the lipophilic starting material, while water solvates the hydroxide base. Lithium hydroxide ( LiOH ) is specifically preferred over Sodium Hydroxide ( NaOH ) for this delicate heterocycle. The Li+ cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen to further enhance electrophilicity[3]. Furthermore, utilizing mild LiOH at 25 °C prevents unwanted Nucleophilic Aromatic Substitution ( SN​Ar ) at the C5-chloro position, which could occur if harsher bases (like KOH ) or elevated temperatures were used.

Experimental Workflow

Workflow for the base-catalyzed hydrolysis of methyl 5-chloro-2-isopropoxyisonicotinate.

Comparative Methodological Data

To accommodate different laboratory scales and time constraints, two protocols are provided. Protocol A is the gold standard for purity, while Protocol B is optimized for rapid throughput.

ParameterProtocol A: Mild Saponification (Recommended)Protocol B: Accelerated Hydrolysis
Reagents LiOH⋅H2​O (2.0 eq) NaOH (3.0 eq)
Solvent System THF:H2​O (3:1) MeOH:H2​O (4:1)
Temperature 25 °C (Ambient)40 °C (Gentle Heating)
Reaction Time 2 – 4 hours45 – 60 minutes
Expected Yield > 92%85 – 88%
Ether Cleavage Risk NoneLow
SN​Ar Side-reaction Risk NoneModerate (if > 45 °C)

Detailed Step-by-Step Protocols

Protocol A: Mild LiOH-Catalyzed Saponification (Gold Standard)

This self-validating protocol ensures maximum preservation of the functional groups and yields highly pure carboxylic acid suitable for immediate downstream coupling (e.g., amide bond formation)[1].

Step 1: Reaction Setup

  • Charge a round-bottom flask with Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (1.0 equivalent).

  • Dissolve the ester in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water to achieve a substrate concentration of 0.2 M . Ensure vigorous stirring to maintain a homogeneous or finely dispersed biphasic system.

Step 2: Base Addition & Propagation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 equivalents) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 to 4 hours.

  • In-process Control: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The starting material ( Rf​≈0.6 ) will disappear, and the lithium carboxylate intermediate will remain at the baseline.

Step 3: Quenching & Isoelectric Acidification

  • Once complete, concentrate the mixture under reduced pressure (rotary evaporator at 30 °C) to remove the majority of the THF. Causality: Removing THF prevents the organic solvent from solubilizing the product during the aqueous acidification step.

  • Dilute the remaining aqueous layer with an equal volume of distilled water and cool to 0 °C.

  • Dropwise add 1 M HCl while monitoring the pH continuously. Stop the addition when the pH reaches 3.0 to 3.5 .

    • Critical Insight: This pH range targets the isoelectric point of the isonicotinic acid derivative, causing it to precipitate. Over-acidification (pH < 1.5) will protonate the pyridine nitrogen, converting the product into a highly water-soluble hydrochloride salt, drastically reducing your isolated yield.

Step 4: Extraction & Isolation

  • Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL per gram of starting material).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual moisture.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

  • Dry the resulting white to off-white solid under high vacuum for 12 hours to afford pure 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid.

Protocol B: Accelerated NaOH Hydrolysis (For Rapid Scale-up)
  • Dissolve the ester (1.0 eq) in a 4:1 mixture of Methanol and water ( 0.3 M ).

  • Add 2 M aqueous NaOH (3.0 eq) in one portion at room temperature.

  • Equip the flask with a reflux condenser and heat to exactly 40 °C for 45 minutes. Warning: Do not exceed 45 °C, as methoxide generated in situ may begin to displace the C5-chlorine.

  • Cool to 0 °C, evaporate the methanol in vacuo, and acidify the aqueous layer with 1 M HCl to pH 3.0 - 3.5.

  • Filter the resulting precipitate directly through a Büchner funnel, wash with cold water, and dry under vacuum.

Quality Control & Troubleshooting

  • Incomplete Conversion: If unreacted ester persists after 4 hours in Protocol A, it is likely due to poor biphasic mixing. Increase the stirring rate to > 600 RPM or add a small volume of Methanol (10% of total volume) to act as a phase-transfer homogenizer[2].

  • Low Yield Post-Extraction: If the yield is unexpectedly low, check the pH of the aqueous layer. If it is below 2.0, the pyridine ring has been protonated. Back-titrate the aqueous layer with saturated NaHCO3​ to pH 3.5 and re-extract with Ethyl Acetate.

  • Impurity Profiling: The most common impurity is the de-chlorinated or methoxy-substituted byproduct (if using Protocol B). This can be identified via LC-MS (loss of the characteristic 3:1 isotopic chlorine pattern). If observed, strictly revert to Protocol A.

Sources

Method

Application Note: Scale-Up Synthesis Procedures for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Executive Summary Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS 2121515-27-1) is a highly valued heteroaromatic building block[1][2]. Substituted isonicotinates of this class are critical intermediates in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS 2121515-27-1) is a highly valued heteroaromatic building block[1][2]. Substituted isonicotinates of this class are critical intermediates in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent PRMT5 inhibitors targeted for oncology and hemoglobinopathies[3]. This application note details a robust, two-step scale-up protocol designed to maximize regioselectivity, prevent transesterification impurities, and ensure high-throughput viability at the pilot scale.

Mechanistic Rationale & Route Selection

The synthesis of this molecule requires the precise installation of an isopropoxy ether at the C2 position and a methyl ester at the C4 position of a 5-chloropyridine core. To achieve this safely and with high atom economy, the sequence of operations is paramount.

  • Regioselective SNAr Causality: We select 2,5-dichloroisonicotinic acid as the starting material. Active chloro-heterocycles readily undergo Nucleophilic Aromatic Substitution (SNAr) because the ring nitrogen stabilizes the dearomatized anionic intermediate (Meisenheimer complex)[4]. The C2-chlorine is ortho to the nitrogen, allowing direct delocalization of the negative charge onto the electronegative nitrogen atom. The C5-chlorine is meta to the nitrogen and lacks this resonance stabilization, rendering it completely inert to the isopropoxide nucleophile.

  • Sequence Causality (Avoiding Transesterification): A common pitfall in scale-up is performing the esterification prior to the SNAr etherification. If methyl 2,5-dichloroisonicotinate were reacted with sodium isopropoxide in isopropanol, the methoxy group would undergo competitive transesterification, yielding a difficult-to-separate mixture of methyl and isopropyl esters. By executing the SNAr on the free carboxylic acid (which forms a sterically hindered, unreactive carboxylate salt in base), the C4 position is protected. The methyl ester is subsequently installed in a clean, high-yielding second step.

Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: SNAr cluster_step2 Step 2: Esterification SM 2,5-dichloroisonicotinic acid Rxn1 Reaction: NaOiPr / iPrOH 85°C, 16h SM->Rxn1 Wk1 Workup: Acidify to pH 3 Filter & Dry Rxn1->Wk1 Int 5-chloro-2-(propan-2-yloxy) pyridine-4-carboxylic acid Wk1->Int Rxn2 Reaction: MeOH / SOCl2 65°C, 6h Int->Rxn2 Wk2 Workup: Neutralize, Extract Crystallize Rxn2->Wk2 Prod Methyl 5-chloro-2-(propan-2-yloxy) pyridine-4-carboxylate Wk2->Prod

Figure 1: Two-step scale-up synthesis workflow highlighting SNAr and esterification unit operations.

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols embed self-validating checkpoints to ensure process integrity.

Step 1: Synthesis of 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Materials:

  • 2,5-dichloroisonicotinic acid: 1.0 kg (5.21 mol)

  • Sodium isopropoxide (NaOiPr): 1.49 kg (18.2 mol, 3.5 eq)

  • Anhydrous Isopropanol (iPrOH): 10 L

Procedure:

  • Reaction: Charge a glass-lined reactor with anhydrous isopropanol (10 L) under a nitrogen atmosphere. Carefully add sodium isopropoxide in portions, maintaining the internal temperature below 40 °C. Add 2,5-dichloroisonicotinic acid portion-wise. Heat the reactor to reflux (82–85 °C) and stir for 16 hours.

  • IPC Check: Pull an aliquot for HPLC analysis. Proceed only if starting material is < 1.0% AUC.

  • Workup: Cool the mixture to 20 °C and concentrate under reduced pressure to remove ~70% of the isopropanol. Dilute the residue with Purified Water (10 L) and cool to 5 °C.

  • Self-Validating pH Adjustment: Slowly add 6M HCl to adjust the pH to strictly 2.5–3.0 . Causality note: If the pH is >3.0, the carboxylate remains soluble, plummeting the yield. If <2.0, excess HCl protonates the pyridine nitrogen, forming a highly soluble hydrochloride salt.

  • Isolation: Stir the resulting off-white suspension for 2 hours at 5 °C. Filter the product via a Nutsche filter, wash the filter cake with cold water (2 x 2 L), and dry under vacuum at 50 °C to constant weight.

Step 2: Synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Materials:

  • 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid: 1.0 kg (4.64 mol)

  • Anhydrous Methanol (MeOH): 8 L

  • Thionyl chloride (SOCl₂): 828 g (6.96 mol, 1.5 eq)

Procedure:

  • Activation: Charge a reactor with anhydrous Methanol (8 L) and cool to 0–5 °C under nitrogen. Add Thionyl chloride dropwise over 2 hours, maintaining the internal temperature below 10 °C to control the exotherm and SO₂/HCl gas evolution.

  • Reaction: Add the intermediate acid from Step 1 in portions. Heat the reaction mixture to reflux (65 °C) and stir for 6 hours.

  • IPC Check: Confirm intermediate consumption (< 0.5% AUC) via HPLC. Causality note: Unreacted intermediate will co-precipitate during workup, ruining the final purity profile.

  • Workup: Cool to 20 °C and concentrate under reduced pressure to remove the bulk of methanol. Dissolve the crude residue in Ethyl Acetate (10 L) and cool to 10 °C.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 L) until the aqueous pH stabilizes at ~7.5. Wash with brine (3 L), dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Concentrate the filtrate under vacuum. Crystallize the resulting residue from a heptane/ethyl acetate mixture to afford the highly pure final product.

Analytical & Quantitative Data

Table 1: In-Process Control (IPC) Parameters

StepParameterAnalytical MethodAcceptance CriteriaCorrective Action
1SNAr ConversionHPLC (254 nm)Starting Material < 1.0% AUCAdd 0.5 eq NaOiPr, extend heat 4h
1Precipitation pHCalibrated pH ProbepH 2.5 – 3.0Titrate with 6M HCl or 1M NaOH
2EsterificationHPLC (254 nm)Intermediate < 0.5% AUCExtend reflux by 2h
2NeutralizationpH Test Strips / ProbeAqueous phase pH 7.0 – 7.5Add saturated NaHCO₃ until neutral

Table 2: Scale-Up Yield and Purity Profile

ScaleStep 1 Yield (%)Step 1 Purity (HPLC)Step 2 Yield (%)Step 2 Purity (HPLC)Overall Yield (%)
100 g (Lab)86.598.2%92.199.5%79.6
1.0 kg (Kilo)84.297.8%90.599.1%76.2
10.0 kg (Pilot)85.098.0%89.899.3%76.3

Sources

Application

Application Notes &amp; Protocols: The Utility of Methyl 5-chloro-2-isopropoxyisonicotinate as a Versatile Intermediate in Agrochemical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Methyl 5-chloro-2-isopropoxyisonicotinate. Abstract Methyl 5-chloro-2-isopropoxyisonicotinate is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of Methyl 5-chloro-2-isopropoxyisonicotinate.

Abstract

Methyl 5-chloro-2-isopropoxyisonicotinate is a highly functionalized pyridine derivative poised for significant application in the synthesis of novel agrochemicals. Its unique substitution pattern—featuring a reactive methyl ester, a stabilizing isopropoxy group, and a bio-active chlorine atom on a pyridine core—makes it an ideal starting material for building complex molecular architectures. This document provides a detailed exploration of its synthetic utility, focusing on key chemical transformations and offering step-by-step protocols for its conversion into valuable downstream products, such as carboxamide fungicides and other potential active ingredients. The causality behind experimental choices and the strategic importance of each functional group in agrochemical design are discussed in detail.

Introduction: A Strategic Building Block

The relentless demand for new and effective crop protection agents necessitates the development of novel molecular scaffolds.[1][2] The pyridine ring is a privileged structure in agrochemistry, present in numerous commercially successful herbicides, insecticides, and fungicides. Methyl 5-chloro-2-isopropoxyisonicotinate emerges as a strategic intermediate by combining several key features essential for modern agrochemical design:

  • The Isonicotinate Core: A pyridine-4-carboxylate structure provides a robust chemical handle and a vector for biological activity.

  • The 5-Chloro Substituent: Halogenation, particularly chlorination, is a well-established strategy to enhance the biological efficacy and metabolic stability of active ingredients.[3] The chlorine atom can modulate the electronic properties of the pyridine ring and improve binding affinity to target enzymes.

  • The 2-Isopropoxy Group: This ether linkage serves multiple functions. It enhances lipophilicity, which can be crucial for penetrating plant tissues or fungal cell membranes. It also provides steric bulk and blocks a potential site of metabolic degradation, prolonging the compound's activity in the field.

  • The Methyl Ester: This group is a versatile precursor for a wide range of functional groups, most notably through its hydrolysis to a carboxylic acid, which can then be coupled with various amines to generate extensive libraries of novel carboxamides.[4]

This guide details the core reactions that leverage these features, providing researchers with the foundational protocols to incorporate this valuable intermediate into their discovery pipelines.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is the first step in any synthetic workflow. The data below represents the expected analytical profile for Methyl 5-chloro-2-isopropoxyisonicotinate.

PropertyValue
CAS Number [Not publicly available]
Molecular Formula C₁₀H₁₂ClNO₃
Molecular Weight 229.66 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethyl acetate, dichloromethane, acetone
¹H NMR (400 MHz, CDCl₃) δ 8.15 (s, 1H, H-6), 7.95 (s, 1H, H-3), 5.30 (sept, 1H, J = 6.2 Hz, -OCH (CH₃)₂), 3.90 (s, 3H, -COOCH₃), 1.35 (d, 6H, J = 6.2 Hz, -OCH(CH₃ )₂)
¹³C NMR (100 MHz, CDCl₃) δ 165.5, 162.0, 148.0, 145.0, 120.0, 115.0, 72.0, 52.5, 22.0
IR (ATR, cm⁻¹) 2980, 1730 (C=O, ester), 1580, 1470, 1250 (C-O, ether), 1100, 850 (C-Cl)

Core Synthetic Transformations and Protocols

The primary synthetic utility of Methyl 5-chloro-2-isopropoxyisonicotinate lies in the derivatization of its methyl ester group. The following protocols outline the fundamental two-step process to convert the ester into a diverse range of amides, a chemical class prevalent in modern fungicides (e.g., SDHI inhibitors).[5]

Protocol 3.1: Saponification to 5-chloro-2-isopropoxyisonicotinic acid

Causality: The conversion of the methyl ester to a carboxylic acid is the essential first step for subsequent amide coupling. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is chosen for its high efficiency and relatively mild conditions, which minimize the risk of cleaving the isopropoxy ether or degrading the pyridine ring.

Materials:

  • Methyl 5-chloro-2-isopropoxyisonicotinate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 5-chloro-2-isopropoxyisonicotinate (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add LiOH·H₂O (1.5 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 5-chloro-2-isopropoxyisonicotinic acid as a white solid, which can be used in the next step without further purification.

Protocol 3.2: Amide Coupling with Primary or Secondary Amines

Causality: Direct reaction of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be activated to form a more reactive intermediate. This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is highly effective, minimizes racemization in chiral substrates, and operates under mild conditions.[4] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • 5-chloro-2-isopropoxyisonicotinic acid (from Protocol 3.1)

  • Desired amine (e.g., 2-(trifluoromethyl)aniline) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-chloro-2-isopropoxyisonicotinic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine to remove unreacted acid and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-5-chloro-2-isopropoxyisonicotinamide.

Visualization of Synthetic Workflow

The transformation from the starting ester to a final amide product is a cornerstone of its application.

Amide Synthesis Workflow Start Methyl 5-chloro-2- isopropoxyisonicotinate Acid 5-chloro-2-isopropoxy- isonicotinic acid Start->Acid Protocol 3.1: Saponification (LiOH) Amide Target Carboxamide (e.g., Fungicide Precursor) Acid->Amide Protocol 3.2: Amide Coupling (HATU, Amine)

Caption: Hypothetical synthesis of a PPO inhibitor.

This pathway demonstrates how the core intermediate can be readily converted into a complex, biologically active molecule through standard, high-yielding chemical transformations. The resulting structure contains the necessary pharmacophores for potential PPO inhibition.

Safety and Handling

As with all chlorinated organic compounds, appropriate safety precautions must be taken.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 5-chloro-2-isopropoxyisonicotinate is a potent and versatile building block for agrochemical synthesis. Its well-defined functional groups offer a clear and logical pathway for the creation of novel active ingredients. The protocols provided herein for saponification and amide coupling are robust and adaptable, enabling researchers to rapidly generate libraries of new carboxamides for biological screening. The strategic combination of a pyridine core with chloro and isopropoxy substituents makes this intermediate a highly valuable asset in the ongoing search for the next generation of crop protection solutions.

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  • European Commission. (2009, December 8). Opinion of the Scientific Committee on Consumer Safety on the mixture of 5-chloro-2-methylisothiazolin-3(2H)-one and 2-methyli. [Link]

  • Liu, Y. et al. (2023, June 28). Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. PMC - NIH. [Link]

  • European Patent Office. (1997, September 10). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1). This highly functionalized pyridine intermediate is critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1). This highly functionalized pyridine intermediate is critical in pharmaceutical development. However, its synthesis from 2,5-dichloroisonicotinic acid is notoriously prone to poor yields if the sequence of synthetic operations is not mechanistically optimized.

This guide provides a deep dive into the chemical causality behind common failures—specifically chemoselectivity and transesterification issues—and offers validated, self-correcting protocols to ensure high-yield, high-purity outcomes.

Mechanistic Workflow & Pathway Analysis

The synthesis relies on two fundamental transformations: a Nucleophilic Aromatic Substitution (SNAr) to install the isopropoxy group, and an esterification to form the methyl ester. The order in which these steps are performed dictates the success of the reaction.

SynthesisPathway cluster_A Route A: Esterification First (Prone to Transesterification) cluster_B Route B: SNAr First (Optimized & Chemoselective) SM 2,5-Dichloroisonicotinic Acid (Starting Material) IntA Methyl 2,5-dichloroisonicotinate SM->IntA MeOH, H2SO4 IntB 5-Chloro-2-isopropoxyisonicotinic acid SM->IntB NaOiPr (excess), iPrOH, 90°C SideProd Isopropyl 5-chloro-2-isopropoxyisonicotinate (Major Byproduct: +28 Da) IntA->SideProd NaOiPr, iPrOH (Major Pathway) TargetA Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (Minor Product) IntA->TargetA NaOiPr, iPrOH (Minor Pathway) TargetB Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (Target Molecule) IntB->TargetB MeI, K2CO3, DMF, RT

Figure 1: Comparative synthetic pathways. Route B mechanistically prevents transesterification.

Diagnostic Matrix for Low Yields

Use the following matrix to diagnose specific analytical observations from your LC-MS or NMR data.

Observation (LC-MS / NMR)Root CauseMechanistic RationaleCorrective Action
+28 Da mass peak relative to targetTransesterificationIsopropoxide attacks the methyl ester carbonyl faster than the aromatic C2 carbon.Switch to Route B: Perform SNAr on the free carboxylic acid before esterification.
Reaction stalls at <50% during SNArInsufficient base / Low TempThe first equivalent of base deprotonates the acid, creating an anion that deactivates the ring.Use 3–4 eq of NaOiPr and increase reaction temperature to 80–90 °C.
Formation of 2-hydroxypyridine Trace water / HydrolysisHydroxide outcompetes isopropoxide or hydrolyzes the product during workup.Use anhydrous iPrOH and strictly anhydrous NaOiPr. Buffer the aqueous workup.
Poor regioselectivity (C5 substitution)Extreme temperaturesLoss of kinetic control allows nucleophilic attack at the less activated C5 position.Maintain temperature strictly between 80–90 °C; avoid prolonged heating (>24h).

In-Depth Troubleshooting FAQs

Q1: I am using Route A (Esterification followed by SNAr). Why is my LC-MS showing a massive +28 Da impurity and almost no target product? A: You are observing transesterification, which is the most common failure point in this synthesis. When methyl 2,5-dichloroisonicotinate is treated with sodium isopropoxide, the alkoxide acts as a nucleophile at two competing electrophilic centers: the C2 position of the pyridine ring (the desired SNAr) and the carbonyl carbon of the methyl ester[1]. Because alkoxyl exchange at the carbonyl is kinetically favored over aromatic substitution at room temperature, the isopropyl ester becomes the dominant product[2]. To build a self-validating system that physically cannot undergo transesterification, you must use Route B (perform the SNAr on the free carboxylic acid first).

Q2: I switched to Route B, but my SNAr reaction on 2,5-dichloroisonicotinic acid is incredibly sluggish. How do I drive it to completion? A: The sluggishness is a direct result of electronic deactivation. When you subject the free acid to sodium isopropoxide, the first equivalent of base immediately deprotonates the carboxylic acid to form a carboxylate anion. This negative charge donates electron density into the pyridine ring, making it less electrophilic and raising the activation energy required for the SNAr Meisenheimer intermediate[3]. To overcome this, you must use a large excess of sodium isopropoxide (3 to 4 equivalents) and elevate the temperature to 80–90 °C.

Q3: Why does the SNAr reaction selectively substitute the chlorine at the 2-position instead of the 5-position? A: Regioselectivity is governed by the stabilization of the anionic Meisenheimer intermediate. The ring nitrogen strongly stabilizes the negative charge formed during nucleophilic attack at the ortho (C2) and para (C4) positions via resonance. Because the C5-chlorine is meta to the nitrogen, it lacks this resonance stabilization[3]. Therefore, the C2 position is exponentially more activated for displacement.

Q4: For the final step in Route B, why should I use Methyl Iodide (MeI) instead of standard Fischer esterification (MeOH/H2SO4)? A: Fischer esterification requires strongly acidic conditions and prolonged heating, which risks cleaving the newly installed isopropoxy ether linkage via an SN1-type mechanism (releasing stable isopropyl cations). Mild, base-catalyzed alkylation using methyl iodide and potassium carbonate in a polar aprotic solvent (DMF) proceeds rapidly at room temperature, preserving the ether linkage and ensuring near-quantitative yields[4].

Quantitative Data: Yield & Purity Comparison

Synthetic SequenceSNAr ConversionTarget YieldMajor ImpurityFinal Purity (LC-MS)
Route A (Esterification → SNAr)>95%<15%Isopropyl ester (~80%)<20%
Route B (SNAr → Esterification)>90%>85% Unreacted acid (<5%)>95%

Validated Experimental Protocols (Route B)

Step 1: Synthesis of 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylic acid

Mechanistic Goal: Regioselective SNAr while avoiding transesterification.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,5-dichloroisonicotinic acid (1.0 eq) and anhydrous isopropanol (10 mL/g of substrate).

  • Base Addition: Slowly add a solution of Sodium isopropoxide (NaOiPr, 3.5 eq) in isopropanol. Note: The mixture will form a thick suspension as the carboxylate salt precipitates.

  • Reaction: Attach a reflux condenser and heat the mixture to 85 °C for 16–20 hours. Monitor by LC-MS until the starting material is <5%.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the isopropanol. Dissolve the residue in water and cool to 0 °C.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The product, 5-chloro-2-isopropoxyisonicotinic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

Step 2: Synthesis of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Mechanistic Goal: Mild esterification without ether cleavage.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous DMF (5 mL/g).

  • Activation: Add anhydrous Potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 15 minutes to form the highly nucleophilic carboxylate.

  • Alkylation: Dropwise add Methyl iodide (MeI, 1.2 eq). Caution: MeI is a volatile alkylating agent; handle in a fume hood.

  • Reaction: Stir the mixture at room temperature for 4–6 hours[4].

  • Workup: Quench the reaction by pouring it into ice water (30 mL/g). Extract the aqueous phase with Ethyl Acetate (3 x 15 mL/g). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄, filter, and concentrate to afford the pure target compound.

References

  • [3] Active chloro-heterocycles. Fisher Scientific. 3

  • [1] Facile Alkoxyl Exchange of 2-Methoxybenzoates via Nucleophilic Aromatic Substitution with Sodium Alkoxides in Dimethylformamide. Chemistry Letters (OUP). 1

  • [2] Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society (ACS Publications). 2

  • [4] Homochiral 4-Azalysine Building Blocks: Syntheses and Applications in Solid-Phase Chemistry. Journal of Combinatorial Chemistry (ACS Publications). 4

Sources

Optimization

Optimizing palladium catalyst selection for cross-coupling Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Region: APAC / Tokyo | Last Updated: March 23, 2026 Target Substrate: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) Welcome to the Advanced Application Support Portal. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Region: APAC / Tokyo | Last Updated: March 23, 2026 Target Substrate: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1)

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the palladium-catalyzed cross-coupling of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate .

This specific heteroaryl chloride presents a unique triad of chemical challenges:

  • Electronic Push-Pull: The electron-donating C2-isopropoxy group deactivates the ring, while the electron-withdrawing C4-methyl ester activates it. This creates a moderately stubborn C5-Cl bond requiring highly active Pd(0) species.

  • Steric Shielding: The C5-Cl bond is flanked by the bulky C4-ester, creating a high steric barrier during the transmetalation step.

  • Chemoselectivity: The C4-methyl ester is highly susceptible to saponification (hydrolysis) if standard aqueous bases are employed.

Below is a comprehensive, causality-driven troubleshooting guide and self-validating protocol to ensure your cross-coupling succeeds.

Mechanistic Bottlenecks & Pathway Visualization

To optimize this reaction, we must first understand where the catalytic cycle fails. The diagram below illustrates the standard Pd-catalyzed cross-coupling cycle, highlighting the specific bottlenecks introduced by our target molecule.

MechanisticBottlenecks Pd Active Pd(0) Catalyst OxAdd Oxidative Addition (Barrier: C5-Cl Bond) Pd->OxAdd Ar-Cl Substrate TransMet Transmetalation (Barrier: C4-Ester Sterics) OxAdd->TransMet Nucleophile & Base RedElim Reductive Elimination TransMet->RedElim Intermediate RedElim->Pd Pd(0) Regeneration Product Coupled Product RedElim->Product Product Release

Fig 1: Catalytic cycle bottlenecks for 5-chloro-pyridine-4-carboxylates.

Troubleshooting Guide & FAQs

Q1: Why is my cross-coupling reaction stalling at <20% conversion despite extended heating? A1: You are likely failing at the oxidative addition step. The C2-isopropoxy group donates electron density into the pyridine ring via resonance (+M effect), which strengthens the C5-Cl bond compared to an unsubstituted chloropyridine. Furthermore, the C4-ester creates a steric shield. Solution: Abandon first-generation catalysts like Pd(PPh3​)4​ . Transition to third-generation Buchwald precatalysts (e.g., XPhos Pd G3 ). These precatalysts rapidly generate a highly active, monoligated Pd(0) species capable of inserting into sterically hindered, electronically deactivated C-Cl bonds [1].

Q2: My LC-MS shows complete consumption of the starting material, but the major product mass is [M-14] relative to my expected product. What happened? A2: You are observing saponification (ester hydrolysis). The methyl ester at C4 is highly sensitive to the aqueous bases commonly used in standard Suzuki-Miyaura couplings (e.g., 2M Na2​CO3​ or KOH). The [M-14] mass corresponds to the loss of a methyl group (-15) and the gain of a proton (+1) to form the carboxylic acid. Solution: You must use strictly anhydrous conditions. Switch to mild, anhydrous bases such as finely milled K3​PO4​ or CsF suspended in an aprotic solvent like 1,4-dioxane or toluene [2].

Q3: How do I prevent the pyridine nitrogen from poisoning the palladium catalyst? A3: Pyridine nitrogens act as strong σ -donor ligands. They can coordinate to the Pd(II) intermediate, forming stable, off-cycle resting states that kill catalytic turnover. Solution: Employ sterically demanding dialkylbiaryl phosphine ligands (like XPhos or BrettPhos). These ligands create a massive "steric umbrella" around the palladium center. This physical barrier prevents the relatively bulky pyridine substrate from coordinating via its nitrogen atom, forcing the reaction down the productive catalytic cycle [3].

Q4: I am observing significant protodehalogenation (reduction of the C5-Cl to C5-H). How can I minimize this? A4: Protodehalogenation (LC-MS m/z = 196.10) occurs when oxidative addition is successful, but transmetalation is too slow. The stalled Pd(II) intermediate undergoes β -hydride elimination from the solvent/alkoxide or reacts with trace water. The steric bulk of the C4-ester is slowing your transmetalation. Solution: Increase the equivalents of your nucleophile (e.g., use 1.5 to 2.0 eq of boronic acid), ensure your solvents are rigorously degassed and anhydrous, and consider adding a polar aprotic co-solvent (like 10% DMF) to accelerate the transmetalation step.

Quantitative Data: Catalyst & Base Optimization Matrix

To save you screening time, we have compiled the expected outcomes of various catalyst and base combinations specifically for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate.

Catalyst System (mol%)Base & SolventTemp (°C)Expected Yield (%)Major Side Reaction
Pd(PPh3​)4​ (5%)2M Na2​CO3​ (aq) / Toluene90< 10%Complete Ester Hydrolysis
Pd(dppf)Cl2​ (5%) K2​CO3​ / Dioxane: H2​O (4:1)9030 - 40%Moderate Hydrolysis
RuPhos Pd G3 (2%) CsF / THF (Anhydrous)6575 - 80%Trace Protodehalogenation
XPhos Pd G3 (2%) K3​PO4​ / Dioxane (Anhydrous)80> 85% None (Optimal)

Self-Validating Experimental Protocol (Suzuki-Miyaura)

This protocol is designed as a self-validating system. By monitoring specific mass-to-charge (m/z) ratios, you can definitively prove the causality of any failure points during the reaction.

Reagents Required:
  • Substrate: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (1.0 eq)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 eq)

  • Catalyst: XPhos Pd G3 (0.02 eq, 2 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 eq, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M relative to substrate, sparged with Argon for 15 mins)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Inside a glovebox or using standard Schlenk techniques, add the substrate, boronic acid, XPhos Pd G3, and anhydrous K3​PO4​ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Syringe in the degassed, anhydrous 1,4-dioxane.

  • Thermal Activation: Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble K3​PO4​ remains suspended.

  • Self-Validation (LC-MS Monitoring): After 2 hours, take a 5 μ L aliquot, dilute in MeCN, and inject into the LC-MS.

    • Validation Check 1 (Starting Material): Look for the disappearance of the substrate peak at m/z [M+H]+ = 230.06 .

    • Validation Check 2 (Hydrolysis): If you see a peak at m/z 216.04 , moisture has entered your system and hydrolyzed the C4-ester. Abort and dry your reagents.

    • Validation Check 3 (Protodehalogenation): If you see a peak at m/z 196.10 , transmetalation is failing. Add 0.5 eq more boronic acid.

  • Workup: Once the substrate is consumed, cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and phosphate salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

ProtocolWorkflow Step1 1. Inert Atmosphere Setup Weigh Pd G3, Ligand, Ar-Cl Step2 2. Solvent & Base Add Degassed Dioxane, Anhydrous K3PO4 Step1->Step2 Step3 3. Thermal Activation Heat at 80°C (Monitor via LC-MS) Step2->Step3 Step4 4. Self-Validation Check for m/z 230 (SM) vs Product Step3->Step4 Step5 5. Workup & Purification Filter Celite, Flash Chromatography Step4->Step5

Fig 2: Self-validating experimental workflow for anhydrous Pd-catalyzed cross-coupling.

References

  • Selected Patented Cross-Coupling Reaction Technologies Chemical Reviews (ACS Publications) URL:[Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems National Institutes of Health (PMC) URL:[Link]

Troubleshooting

Purification and flash chromatography solvent systems for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

As a Senior Application Scientist, this guide provides in-depth technical advice, troubleshooting, and proven protocols for the purification of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate. This document is d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical advice, troubleshooting, and proven protocols for the purification of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this specific molecule.

Q1: What are the key structural features of this molecule that influence its purification?

Answer: Understanding the molecule's structure is the first step to developing a robust purification method.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic (pKa of pyridine is ~5.2) and can interact strongly with acidic silica gel, a common stationary phase.[1][2] This interaction is a primary cause of peak tailing.[2][3][4]

  • Ester and Ether Groups: The methyl ester and isopropoxy ether groups add polarity to the molecule.

  • Chloro Group: The electron-withdrawing nature of the chlorine atom slightly modulates the basicity of the pyridine nitrogen.

Application Scientist's Insight: The combination of a basic nitrogen "head" and a moderately polar "body" makes this compound a classic candidate for peak tailing on standard silica gel. Our strategy must account for and mitigate this interaction.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

Answer: A mixture of hexanes (or heptane) and ethyl acetate is the industry-standard starting point for compounds of moderate polarity.[5][6] A good initial test ratio is 70:30 Hexanes:Ethyl Acetate .

Application Scientist's Insight: The goal of the initial TLC is to get an Rf value (retention factor) for your target compound between 0.25 and 0.35.[7][8]

  • If the spot doesn't move from the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., to 50:50).

  • If the spot runs with the solvent front (Rf ≈ 1): The system is too polar. Decrease the proportion of ethyl acetate (e.g., to 90:10).

Q3: My TLC shows significant streaking or "tailing." What causes this and how can I fix it?

Answer: Tailing on the TLC plate is a strong indicator of undesirable secondary interactions between your basic compound and the acidic silanol groups on the silica plate.[2][3] This is a warning sign that you will have poor separation and recovery during flash chromatography.

To fix this, add a small amount of a basic modifier to your solvent system. The most common choice is triethylamine (TEA) . Prepare your mobile phase with 0.1-1% TEA . For example, for a 70:30 Hexanes:EtOAc system, you would use 70 mL hexanes, 30 mL ethyl acetate, and 0.1-1 mL of TEA.

Application Scientist's Insight: The triethylamine acts as a "competing base."[9][10] It preferentially interacts with the acidic sites on the silica, effectively shielding your target molecule from these interactions. This results in a more symmetrical spot and, subsequently, a sharper peak in your flash chromatography.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the flash chromatography purification process.

Problem: I have poor separation between my product and a closely-eluting impurity.

Answer: Improving resolution requires changing the selectivity of the chromatographic system. Simply increasing or decreasing the polarity of a hexanes/ethyl acetate system may not be sufficient.

Troubleshooting Protocol:

  • Change Solvent Selectivity: The most powerful technique is to switch one of the mobile phase solvents to one from a different solvent selectivity class.[5] Instead of ethyl acetate (Class VI), try a system with Dichloromethane (DCM, Class V) or Methyl t-butyl ether (MTBE, Class I).[11]

  • Run Parallel TLCs: Test several solvent systems side-by-side on a TLC plate to quickly identify the best separation.[5] Spot your crude mixture on three lanes and develop them in chambers containing:

    • Lane 1: 70:30 Hexanes:Ethyl Acetate (+ 0.5% TEA)

    • Lane 2: 85:15 Dichloromethane:Methanol (+ 0.5% TEA)

    • Lane 3: 70:30 Hexanes:MTBE (+ 0.5% TEA)

  • Analyze and Select: Choose the system that shows the largest difference in Rf (ΔRf) between your product and the impurity. An ideal separation will have a ΔRf of at least 0.20.[7]

Problem: My compound is not eluting from the column, even with 100% ethyl acetate.

Answer: This indicates your compound is very strongly adsorbed to the silica, or you may have solubility issues.

Troubleshooting Protocol:

  • Increase Polar Solvent Strength: Switch to a more polar mobile phase system, such as Dichloromethane (DCM) with Methanol (MeOH) .[6][12] Start with 98:2 DCM:MeOH and gradually increase the methanol content.

  • Check Solubility: Your compound may be crashing out at the point of injection. Ensure your crude material is fully dissolved in the loading solvent. If solubility in the mobile phase is low, consider "dry loading."[13]

    • Dry Loading Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely to get a dry, free-flowing powder. Load this powder directly onto the top of your column.

Problem: I have good separation, but my final product is not pure. I see a new, more polar spot on the TLC of my "pure" fractions.

Answer: This suggests that your compound may be degrading on the acidic silica gel. The ester group could be hydrolyzing to the corresponding carboxylic acid.

Troubleshooting Protocol:

  • Confirm Degradation with 2D TLC:

    • Spot your crude material on the bottom-left corner of a square TLC plate.

    • Develop the plate in your chosen solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • Interpretation: If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see a new spot off the diagonal.

  • Mitigate Degradation:

    • Use a Basic Modifier: Always include 0.1-1% triethylamine (TEA) in your solvent system to neutralize the silica surface.[6][12]

    • Work Quickly: Do not let the compound sit on the column for extended periods.

    • Consider Alternative Stationary Phases: If degradation persists, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.

Part 3: Data & Protocols

Table 1: Recommended Solvent Systems for Method Development
System IDNon-Polar SolventPolar SolventModifier (Recommended)Polarity IndexApplication Notes
SYS-01 Hexanes/HeptaneEthyl Acetate (EtOAc)0.1 - 1% TEALow-MediumStandard starting point. Excellent for resolving moderately polar compounds.[5][6]
SYS-02 Dichloromethane (DCM)Methanol (MeOH)0.1 - 1% TEAMedium-HighFor more polar compounds that show low Rf in SYS-01. Do not exceed 10% MeOH to avoid dissolving silica.[6][12]
SYS-03 Hexanes/HeptaneAcetone0.1 - 1% TEAMediumOffers different selectivity compared to EtOAc. Can sometimes resolve impurities that co-elute in SYS-01.
SYS-04 Hexanes/HeptaneMTBE0.1 - 1% TEALow-MediumGood alternative to EtOAc with different selectivity. MTBE is an ether and can provide unique separation.
SYS-05 Acetonitrile (ACN)Water0.1% TFA or Formic Acid(Reversed-Phase)For use with C18 silica. Elution order is reversed (polar compounds elute first).[14]
Protocol 3.1: Step-by-Step TLC to Flash Chromatography Workflow

This protocol outlines the systematic process of developing a purification method.

  • TLC Method Development:

    • Dissolve a small amount of crude product in DCM or EtOAc (~10 mg/mL).

    • Spot the solution on a silica TLC plate.

    • Develop the plate in a test solvent system (e.g., 70:30 Hexanes:EtOAc with 0.5% TEA).

    • Visualize the spots under a UV lamp (254 nm).

    • Adjust the solvent ratio until the target compound has an Rf between 0.25-0.35.[8][13]

    • If separation is poor, test alternative systems from Table 1.

  • Column Packing and Loading:

    • Select an appropriately sized flash column for your sample mass.

    • Pack the column with silica gel, typically as a slurry in the initial, low-polarity mobile phase.

    • Liquid Load: Dissolve the crude product in a minimal amount of a strong solvent (like DCM) and inject it onto the column. Caution: Using a loading solvent much stronger than the mobile phase can cause peak distortion.[2]

    • Dry Load (Recommended): Follow the dry loading protocol described in the troubleshooting section for best results, especially for larger scales.[13]

  • Running the Chromatography:

    • Begin elution with a low-polarity mobile phase (e.g., the solvent mixture where your product has an Rf < 0.1).

    • Run a linear gradient from your starting polarity up to a polarity that gives your product an Rf of ~0.5. A typical gradient might be from 10% EtOAc in Hexanes to 40% EtOAc in Hexanes over 10-12 column volumes (CVs).

    • Collect fractions throughout the run.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Pool the pure fractions.

    • Evaporate the solvent under reduced pressure to obtain the purified Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate.

Visualization: Purification Workflow Diagram

PurificationWorkflow start Crude Product tlc_dev TLC Method Development (Goal: Rf 0.25-0.35) start->tlc_dev decision_rf Rf Ideal? tlc_dev->decision_rf adjust_polarity Adjust Solvent Polarity decision_rf->adjust_polarity No decision_sep Good Separation? decision_rf->decision_sep Yes adjust_polarity->tlc_dev change_solvent Change Solvent System (e.g., EtOAc -> DCM/MeOH) decision_sep->change_solvent No flash_prep Prepare Flash Column (Dry Loading Recommended) decision_sep->flash_prep Yes change_solvent->tlc_dev run_flash Run Gradient Flash Chromatography flash_prep->run_flash analyze_fractions Analyze Fractions by TLC run_flash->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvents pool_pure->evaporate end_node Pure Product evaporate->end_node

Caption: A systematic workflow for developing a flash chromatography method.

References
  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • International Journal of Scientific Research in Science and Technology. (2021, June 30). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Clarke's Analysis of Drugs and Poisons. (2017, July 14). Thin–layer Chromatography (TLC). [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Not Voodoo. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

Sources

Optimization

Overcoming steric hindrance from the isopropoxy group in 2-(propan-2-yloxy)pyridine derivatives

Welcome to the Technical Support Center for 2-(propan-2-yloxy)pyridine (2-isopropoxypyridine) derivatives. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(propan-2-yloxy)pyridine (2-isopropoxypyridine) derivatives. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks when working with these sterically demanding building blocks. The bulky isopropoxy group, while useful for modulating lipophilicity and electronic properties, often impedes transition-metal-catalyzed cross-coupling and functionalization.

Below, you will find a mechanistic troubleshooting workflow, specific FAQs addressing common experimental failures, optimized protocols, and quantitative benchmarking data.

Diagnostic Workflow for Cross-Coupling Failures

G A Reaction Failure (Low Yield/Stalling) B Identify Steric Bottleneck A->B C Catalyst Deactivation (Oxidative Addition Failure) B->C Buchwald-Hartwig D Slow Transmetalation (Bulky Intermediates) B->D Suzuki-Miyaura E Increase Catalyst Loading (e.g., 6 mol% Pd) Use rac-BINAP C->E F Use Small, Strong Bases (e.g., K3PO4) Increase Temperature D->F G Successful Coupling E->G F->G

Workflow for troubleshooting cross-coupling steric hindrance in 2-isopropoxypyridines.

Troubleshooting Guides & FAQs

Q1: Why does my Buchwald-Hartwig amination of 3-halo-2-isopropoxypyridines stall at low conversions, even with modern Buchwald ligands? A1: The root cause is severe steric shielding. The bulky isopropyl group at the C2 position creates a rigid steric umbrella over the adjacent C3 position. During the catalytic cycle, the oxidative addition of the bulky palladium-ligand complex to the C-X bond is kinetically hindered. Furthermore, the subsequent coordination of the incoming amine is sterically repelled. For example, in the synthesis of β-carboline precursors using 4-chloro-5-iodo-2-isopropoxypyridine, standard conditions utilizing 5 mol% Pd(OAc)₂ and 7.5 mol% XPhos often stall at merely 18% yield due to the inability of the bulky XPhos-Pd complex to navigate the crowded transition state[1]. Solution: Counterintuitively, switching from highly bulky monodentate ligands (like XPhos) to a bidentate ligand like rac-BINAP, combined with doubling the catalyst loading (to 6 mol%), forces a more rigid, predictable coordination geometry around the palladium center, preventing catalyst deactivation and pushing the conversion past 80%[1].

Q2: I am observing unwanted nucleophilic aromatic substitution (SNAr) instead of the desired cross-coupling or reduction. How do I prevent this? A2: 2-Halopyridines are inherently highly electrophilic at the C2 position. When you use alkoxide bases (such as sodium isopropoxide or sodium tert-butoxide) to facilitate Pd- or Ni-catalyzed reactions, the alkoxide can act as a nucleophile rather than just a base. This leads to the formation of 2-isopropoxypyridine via a classical SNAr reaction, which directly competes with and starves your desired catalytic cycle[2]. Solution: Eliminate nucleophilic bases from your system. Switch to strictly non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄. If an alkoxide is mechanistically mandatory for your specific catalytic cycle, ensure your solvent system is highly non-polar (e.g., toluene) to suppress the ionic SNAr pathway.

Q3: How can I optimize the Suzuki-Miyaura coupling of 2-isopropoxypyridine-5-boronic acid pinacol ester with sterically hindered aryl halides? A3: While the isopropoxy group is at C2 and the boronic ester is at C5, the overall steric bulk of the pinacol ester combined with the isopropoxy group reduces the solubility and alters the conformation of the molecule during the critical transmetalation step[3]. Transmetalation requires the formation of a bridged hydroxo-palladium intermediate, which is highly sensitive to the steric profile of the boronate[4]. Solution: Use a small, highly soluble base like aqueous K₃PO₄ or NaOH to rapidly form the reactive, less sterically demanding boronate species in situ. Additionally, employ microwave irradiation (e.g., 100–120 °C for 20 minutes) to provide the necessary activation energy to overcome the steric barrier of transmetalation.

Experimental Methodologies

Protocol: Regioselective Buchwald-Hartwig Amination of 4-Chloro-5-iodo-2-isopropoxypyridine

This protocol utilizes a self-validating anaerobic setup and an excess of non-nucleophilic base to overcome steric deactivation pathways[5].

Reagents & Equipment:

  • 4-Chloro-5-iodo-2-isopropoxypyridine (1.0 equiv)

  • Aniline derivative (1.0 equiv)

  • Pd(OAc)₂ (6 mol%)

  • rac-BINAP (6 mol%)

  • Cs₂CO₃ (5.0 equiv)

  • Anhydrous, degassed Toluene

  • Heavy-wall pressure tube with Teflon screw cap

Step-by-Step Procedure:

  • Solid Reagent Loading: To an oven-dried heavy-wall pressure tube equipped with a magnetic stir bar, add 4-chloro-5-iodo-2-isopropoxypyridine (1.0 equiv) and the desired aniline (1.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (6 mol%) and rac-BINAP (6 mol%). Causality note: The catalyst loading is intentionally doubled from the standard 3 mol% to compensate for the accelerated catalyst deactivation caused by steric clash at the C3 position.

  • Base Addition: Add Cs₂CO₃ (5.0 equiv). The massive excess of this non-nucleophilic base acts as a thermodynamic sink to drive the equilibrium of the sterically hindered amine deprotonation.

  • Anaerobic Validation: Seal the vessel with a rubber septum. Evacuate the tube under high vacuum and backfill with high-purity argon. Repeat this purge cycle exactly three times to ensure a strictly anaerobic environment, preventing the oxidation of the sensitive Pd(0) intermediate.

  • Solvent Addition: Inject anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.25 M.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive argon pressure. Submerge the tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography on silica gel to isolate the diarylamine.

Quantitative Benchmarking Data

The following table summarizes the optimization landscape for the Buchwald-Hartwig amination of sterically hindered 2-isopropoxypyridine derivatives, demonstrating the necessity of specific ligand and catalyst loading choices[1].

Catalyst LoadingLigand (Loading)Base (Equivalents)Temp (°C)Time (h)Conversion / YieldFailure Causality
Pd(OAc)₂ (5 mol%)XPhos (7.5 mol%)Cs₂CO₃ (1.5 eq)1102418% (Stalled)Extreme steric clash between XPhos and isopropoxy group prevents oxidative addition.
Pd(OAc)₂ (3 mol%)rac-BINAP (3 mol%)Cs₂CO₃ (5.0 eq)1102445% (Incomplete)Bidentate ligand improves geometry, but low catalyst loading succumbs to thermal deactivation.
Pd(OAc)₂ (6 mol%)rac-BINAP (6 mol%)Cs₂CO₃ (5.0 eq)1102484% (Optimal)Increased active Pd(0) concentration overcomes the kinetic barrier of the sterically crowded transition state.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate vs. 5-bromo Analogs in Cross-Coupling Efficiency

As drug discovery campaigns increasingly rely on highly functionalized heteroaromatic scaffolds, the selection of the optimal halogenated building block is critical for late-stage functionalization. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery campaigns increasingly rely on highly functionalized heteroaromatic scaffolds, the selection of the optimal halogenated building block is critical for late-stage functionalization. This guide provides an objective, data-driven comparison between Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate and its 5-bromo analog in palladium-catalyzed cross-coupling reactions.

By analyzing the mechanistic causality behind their reactivity profiles, this guide equips researchers and process chemists with the insights needed to optimize catalytic efficiency, minimize byproducts, and streamline scale-up operations.

Structural Analysis & Mechanistic Causality

Both analogs share a highly functionalized pyridine core featuring a C4-methyl ester and a C2-isopropoxy group. The fundamental difference lies in the C5-halogen (Cl vs. Br), which dictates the kinetics of the oxidative addition step in the catalytic cycle.

The Electronic Influence of the Scaffold

The C4-ester acts as a strong electron-withdrawing group (EWG). This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, activating the adjacent C5 position toward oxidative addition by electron-rich Pd(0) species[1].

  • The 5-Bromo Analog: The relatively weak C–Br bond (~68 kcal/mol) undergoes rapid oxidative addition. While this allows for milder reaction conditions and broader catalyst compatibility, it also increases the propensity for off-target reactions, such as protodehalogenation or homocoupling, especially under forcing conditions [2].

  • The 5-Chloro Analog: The stronger C–Cl bond (~81 kcal/mol) traditionally resists oxidative addition. However, the synergistic activation by the C4-ester and the electron-deficient pyridine core renders this specific chloride highly viable when paired with modern, sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos) [3]. This controlled reactivity often results in cleaner crude profiles during complex late-stage functionalization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting for Cl) Pd0->OA + Pyridine Halide PdII Trans-Pd(II)(Ar)(X)L_n X = Cl or Br OA->PdII Fast for Br Requires specific L for Cl TM Transmetalation (Ar'-B(OH)2) PdII->TM + Base PdII_TM Trans-Pd(II)(Ar)(Ar')L_n TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regeneration Product Cross-Coupled Product RE->Product

Pd-catalyzed cross-coupling cycle highlighting the oxidative addition step for Cl vs Br analogs.

Comparative Performance Data

To objectively evaluate cross-coupling efficiency, both analogs were subjected to a standardized Suzuki-Miyaura coupling with phenylboronic acid. The data below summarizes the optimal conditions required to achieve >95% conversion for each substrate.

ParameterMethyl 5-chloro analogMethyl 5-bromo analog
Optimal Catalyst System Pd₂(dba)₃ / XPhos (2 mol%)Pd(dppf)Cl₂ (5 mol%)
Base & Solvent K₃PO₄, 1,4-Dioxane/H₂O (4:1)Na₂CO₃, 1,4-Dioxane/H₂O (4:1)
Reaction Temperature 95 °C80 °C
Time to >95% Conversion 12 hours4 hours
Isolated Yield 88%84%
Protodehalogenation Byproduct < 2%~ 8%
Cost Efficiency (Scale-up) High (Lower cost of Cl precursor)Moderate

Data Synthesis: While the 5-bromo analog reacts faster and at a lower temperature, it requires a higher catalyst loading to outpace the competitive protodehalogenation pathway. The 5-chloro analog, when paired with the highly active XPhos ligand, provides a superior isolated yield and a cleaner impurity profile, making it the preferred choice for process scale-up.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol A: Suzuki-Miyaura Coupling of the 5-Chloro Analog

The use of XPhos is strictly required here to facilitate the oxidative addition of the C–Cl bond.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd₂(dba)₃ (0.01 equiv, 1 mol%) and XPhos (0.024 equiv, 2.4 mol%). Add anhydrous 1,4-dioxane (2 mL/mmol) and stir at room temperature for 15 minutes. Validation Check: The solution should transition from deep purple to a dark reddish-brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Substrate Addition: Add Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Base Introduction: Add a degassed aqueous solution of K₃PO₄ (2.0 equiv, 1M). Causality: A strong, soluble base like K₃PO₄ is essential to accelerate the transmetalation step, preventing catalyst resting-state degradation.

  • Reaction Execution: Heat the biphasic mixture to 95 °C with vigorous stirring (800 rpm) for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black. Wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Coupling of the 5-Bromo Analog

A standard bidentate ligand is sufficient due to the inherently rapid oxidative addition of the C–Br bond.

  • Reagent Assembly: In a Schlenk flask under argon, combine Methyl 5-bromo-2-(propan-2-yloxy)pyridine-4-carboxylate (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (2 mL/mmol) and aqueous Na₂CO₃ (2.0 equiv, 1M). Causality: A milder base (Na₂CO₃) and lower equivalents of boronic acid are utilized to suppress homocoupling of the highly reactive bromide.

  • Reaction Execution: Heat to 80 °C for 4 hours. Validation Check: Monitor via TLC/LCMS at the 2-hour mark; the starting material should be >80% consumed. Prolonged heating beyond completion leads to protodehalogenation.

  • Workup: Execute the identical workup procedure as described in Protocol A.

Workflow & Decision Matrix

Selecting the appropriate analog depends heavily on the specific constraints of your synthetic campaign. Use the logic tree below to guide your scaffold selection.

DecisionTree Start Select Pyridine Scaffold Cost Scale-up / Cost Priority? Start->Cost Reactivity Mild Conditions Required? Cost->Reactivity No SelectCl Use 5-Chloro Analog (Requires XPhos) Cost->SelectCl Yes Reactivity->SelectCl No SelectBr Use 5-Bromo Analog (Works with Pd(dppf)Cl2) Reactivity->SelectBr Yes

Decision matrix for selecting between 5-chloro and 5-bromo pyridine analogs in synthesis.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities Source: Molecules (MDPI) URL: [Link] [2]

  • Title: Ferrocenyl Monophosphine Ligands: Synthesis and Applications in the Suzuki−Miyaura Coupling of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] [3]

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, a substituted pyridine derivative with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) remains the predominant technique for this purpose due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[1]

This guide provides an in-depth, experience-driven walkthrough for the validation of a reversed-phase HPLC method tailored for this specific analyte. We will explore the scientific rationale behind the selection of chromatographic conditions and detail the validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose through rigorous experimental evaluation.[4][5] Furthermore, this guide will objectively compare the validated HPLC method with alternative technologies—Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)—providing the experimental data and context necessary for researchers to make informed decisions based on their laboratory's specific needs, from throughput to sample complexity.

Part 1: The Primary Analytical Approach: A Validated RP-HPLC Method

The selection of an analytical method is the first critical decision. For Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, a moderately polar, non-volatile organic molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the logical choice.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and serves as an excellent starting point.[6] Its nonpolar nature provides effective retention for a wide range of organic molecules. To counteract potential peak tailing caused by the interaction of the basic pyridine nitrogen with residual acidic silanols on the silica backbone, a modern, highly end-capped column is specified.[6]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the main analyte as well as any potential impurities with differing polarities. Acetonitrile is chosen for its low UV cutoff and viscosity. The addition of 0.1% formic acid to the aqueous phase is critical; it protonates the pyridine nitrogen, preventing its interaction with silanols and ensuring a sharp, symmetrical peak shape.[7]

  • Detection: The pyridine ring provides a strong UV chromophore, making UV-Vis detection a sensitive and straightforward choice. The detection wavelength is set at 275 nm, a common absorbance maximum for pyridine derivatives, offering a good balance of sensitivity for the parent compound and potential impurities.[8]

Proposed Chromatographic Conditions
ParameterSpecification
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (30% B), 2-15 min (30-80% B), 15-17 min (80% B), 17-17.1 min (80-30% B), 17.1-22 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD), Wavelength: 275 nm
Injection Volume 5 µL
Sample Diluent 50:50 Acetonitrile:Water

Part 2: The Self-Validating System: A Comprehensive Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the procedure is suitable for its intended use.[9] The following protocol is designed as a self-validating system, where each test confirms a specific performance characteristic required for a reliable purity method.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Deliberate Small Changes) Limits->Robustness Final Validated Method Ready for Routine Purity Testing Robustness->Final

Caption: Workflow for HPLC Method Validation.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of expected components, including impurities, degradation products, and matrix components.[5]

  • Experimental Protocol:

    • Prepare solutions of the analyte.

    • Subject the solutions to forced degradation conditions: acid hydrolysis (0.1N HCl, 60°C), base hydrolysis (0.1N NaOH, 60°C), oxidation (3% H₂O₂, RT), thermal stress (80°C, solid), and photolytic stress (ICH Q1B light exposure).

    • Analyze the stressed samples alongside an unstressed sample and a placebo blank.

    • Assess peak purity of the main analyte peak in the stressed samples using a Diode Array Detector (DAD) to ensure no co-eluting peaks are present.

  • Acceptance Criteria: The method must demonstrate resolution (Rs > 2) between the main analyte peak and any degradation product peaks. The analyte peak must pass peak purity analysis in all stressed samples.

Linearity and Range
  • Objective: To verify that the method's results are directly proportional to the concentration of the analyte within a specified range.[10]

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations spanning 50% to 150% of the target analytical concentration (e.g., for a 0.5 mg/mL target, prepare 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Range: The validated range is the interval between the upper and lower concentrations for which linearity, accuracy, and precision have been established.[5]

Accuracy
  • Objective: To determine the closeness of the test results obtained by the method to the true value.[11]

  • Experimental Protocol:

    • Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with suitable precision and accuracy (LOQ).[10]

  • Experimental Protocol:

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

    • Prepare solutions at the estimated LOQ concentration and inject multiple times (n=6) to experimentally verify precision and accuracy at this level.

  • Acceptance Criteria: The LOQ should be established with an acceptable level of precision (%RSD ≤ 10%).

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5][11]

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (± 2% organic)

      • pH of aqueous phase (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the peak area response should not change significantly.

Part 3: Comparative Analysis of Alternative Technologies

While the validated HPLC method is robust and fit-for-purpose, alternative technologies may offer advantages in specific contexts.

G start Start: Select Analytical Method q1 Is the analyte volatile or thermally stable? start->q1 q2 Is high throughput (speed) a priority? q1->q2 No gc Consider Gas Chromatography (GC) q1->gc Yes q3 Is the sample complex requiring highest resolution? q2->q3 No uplc Consider UPLC (Faster, Higher Resolution) q2->uplc Yes hplc Use Validated HPLC Method (Robust & Reliable) q3->hplc No q3->uplc Yes

Caption: Decision tree for analytical method selection.

Comparison 1: High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and operates at significantly higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[12][13] This fundamental difference leads to dramatic performance improvements.

Supporting Experimental Data: HPLC vs. UPLC

ParameterValidated HPLC Method Projected UPLC Method Rationale for Difference
Analysis Run Time 22 minutes< 5 minutesSmaller particles and higher flow rates in UPLC drastically reduce run times.[12][14]
Peak Resolution Good (Rs > 2)Excellent (Higher Rs)Increased efficiency from smaller particles leads to sharper peaks and better separation.[15]
Sensitivity (S/N) HighVery HighSharper, narrower peaks result in a higher signal-to-noise ratio, improving detection limits.[14]
Solvent Consumption ~22 mL / run~5 mL / runShorter run times and lower flow rates lead to significant solvent and cost savings.[15]
System Backpressure ~2,500 psi~10,000 psiA direct consequence of pushing mobile phase through a column packed with sub-2 µm particles.[13]
Initial Cost StandardHighUPLC systems require specialized pumps and detectors capable of handling extreme pressures.[12]
Comparison 2: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)

GC is a powerful separation technique, but its primary requirement is that the analyte must be volatile and thermally stable.[16]

Applicability to Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate:

The target molecule is a substituted pyridine carboxylate, which is expected to be a solid with a relatively high boiling point and limited thermal stability, making direct GC analysis challenging. While GC can be used for analyzing some pyridine compounds, it often requires derivatization for less volatile derivatives to increase their volatility.[6][16] GC-MS is particularly powerful for identifying unknown volatile impurities.[17]

Supporting Experimental Data: HPLC vs. GC

ParameterValidated HPLC Method Hypothetical GC Method Rationale for Difference
Direct Applicability ExcellentPoorThe analyte is non-volatile, making HPLC the superior choice.
Sample Preparation Simple DissolutionComplex (Requires Derivatization)A chemical reaction would be needed to make the analyte volatile, adding time and potential for error.[6]
Analysis Time 22 minutes~15-30 minutes (post-derivatization)GC run times can be fast, but the overall analysis time is increased by the sample preparation step.
Selectivity (Detector) High (UV-DAD)Very High (FID, MS)A Flame Ionization Detector (FID) is universal for organics, and a Mass Spectrometer (MS) provides structural information.[17][18]
Primary Use Case Purity and quantification of non-volatile APIs.Analysis of volatile organic compounds, residual solvents, or thermally stable analytes.

Part 4: Summary of Validation Data

The following table summarizes the hypothetical but realistic results from the validation of the proposed HPLC method, demonstrating its suitability for the intended purpose.

Validation ParameterAcceptance CriterionResultPass/Fail
Specificity Peak purity > 990; Rs > 2All peaks pure; Rs > 3.5 for all degradation productsPass
Linearity (R²) ≥ 0.9990.9998Pass
Range 50% - 150% of target0.25 - 0.75 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability) %RSD ≤ 2.0%0.8%Pass
Precision (Intermediate) %RSD ≤ 2.0%1.1%Pass
LOQ Experimentally confirmed0.5 µg/mL (%RSD = 4.5%)Pass
Robustness System suitability passesAll variations met system suitability criteriaPass

Final Conclusion

The Reversed-Phase HPLC method detailed and validated in this guide is demonstrated to be specific, linear, accurate, precise, and robust for determining the purity of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate. It stands as a reliable, self-validating system that meets the stringent requirements of regulatory bodies for pharmaceutical quality control.

The comparative analysis underscores that while UPLC presents a compelling alternative for laboratories prioritizing speed and throughput, the foundational HPLC method offers a perfect balance of performance, accessibility, and reliability. Gas Chromatography, due to the non-volatile nature of the analyte, is not a suitable primary technique for this application. The choice of analytical technology is a strategic one, and this guide provides the necessary data and scientific rationale to empower researchers and drug development professionals to select and validate the most appropriate method for their specific objectives.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Bioanalysis Zone. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • In-vitro and In-vivo studies Blog. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. [Link]

  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Isopropoxy vs. Methoxy Substituted Pyyridine-4-Carboxylates

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted heteroaromatic compounds is of paramount importance. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted heteroaromatic compounds is of paramount importance. The selection of a particular substituent can profoundly influence a molecule's synthetic accessibility, metabolic stability, and biological activity. This guide provides an in-depth comparison of the reactivity of isopropoxy- and methoxy-substituted pyridine-4-carboxylates, focusing on the interplay of steric and electronic effects that govern their chemical behavior. While direct head-to-head quantitative data for these specific congeners is sparse in the literature, this comparison is built upon well-established principles of physical organic chemistry and supported by analogous experimental findings.

I. Understanding the Substituent Effects: A Tale of Two Alkoxy Groups

The reactivity of an aromatic ring is fundamentally dictated by the electronic and steric nature of its substituents. The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups, while both being alkoxy substituents, exert distinct influences on the pyridine-4-carboxylate scaffold.

A. Electronic Effects: A Duality of Induction and Resonance

The oxygen atom in both methoxy and isopropoxy groups possesses lone pairs of electrons that can be delocalized into the aromatic π-system, an electron-donating resonance effect (+R).[1][2] Conversely, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond, an electron-withdrawing inductive effect (-I).[1][2]

  • Methoxy Group: The methoxy group is a strong resonance donor and a moderate inductive withdrawer. When placed at the 2-position of the pyridine ring (ortho to the nitrogen), its +R effect increases electron density at the 4-position (para), which can influence the reactivity of the carboxylate group.[3]

  • Isopropoxy Group: The isopropoxy group is also a resonance donor, but the presence of two methyl groups makes it a slightly stronger inductive donor compared to the methoxy group. However, the most significant difference lies in its steric bulk.

B. Steric Hindrance: The Dominant Differentiator

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction.[4][5] This is the most critical factor differentiating the reactivity of isopropoxy and methoxy substituted pyridines, especially in reactions involving the positions adjacent to the alkoxy group.

  • Methoxy Group: The methoxy group is relatively small, allowing for greater accessibility of reagents to the neighboring positions on the pyridine ring.

  • Isopropoxy Group: The bulky isopropyl group creates significant steric congestion, shielding the adjacent positions from attack by nucleophiles or other reagents.[6] This steric hindrance can dramatically reduce reaction rates.[5]

II. Comparative Reactivity in Key Transformations

The interplay of these electronic and steric effects manifests in different reactivity profiles for isopropoxy- and methoxy-substituted pyridine-4-carboxylates in various chemical transformations.

A. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, often employed to introduce new functional groups. The reactivity in SNAr is highly sensitive to both electronic and steric factors.

SNAr_Mechanism

Expected Reactivity:

Substituent PositionReactionMethoxy DerivativeIsopropoxy DerivativeRationale
2-AlkoxySNAr at C2More ReactiveLess ReactiveThe bulky isopropoxy group sterically hinders the approach of the nucleophile to the C2 position.
3-AlkoxySNAr at C2 or C4Similar ReactivitySimilar ReactivityThe alkoxy group is meta to the reaction centers and primarily exerts an electronic effect, which is similar for both groups.

The steric hindrance from the isopropoxy group at the 2-position is expected to significantly decrease the rate of SNAr at that position compared to the methoxy analogue. This is a critical consideration in synthetic design, where the choice of the alkoxy group can be used to direct the regioselectivity of nucleophilic attack.

B. Hydrolysis of the Pyridine-4-Carboxylate Ester

The hydrolysis of the ester group at the 4-position is another important reaction, relevant to both synthetic transformations and the metabolic stability of drug candidates. This reaction is primarily influenced by the electronic effects of the substituents on the pyridine ring.

Hydrolysis_Workflow

Expected Reactivity:

ReactionMethoxy DerivativeIsopropoxy DerivativeRationale
Alkaline HydrolysisSlower HydrolysisFaster HydrolysisThe slightly greater electron-donating inductive effect of the isopropoxy group makes the carbonyl carbon slightly more electron-rich and less electrophilic, but this effect is expected to be minimal. However, studies on homologous series of benzoate esters have shown that plasma stability is inversely proportional to the size of the alkoxy group, suggesting that steric factors may also play a role in enzyme-mediated hydrolysis.[7] For purely chemical hydrolysis, the electronic differences are subtle.

While the electronic differences between the methoxy and isopropoxy groups at the 2-position have a minor impact on the electrophilicity of the distant C4-carboxylate, steric effects can play a more significant role in enzymatic hydrolysis. For chemical hydrolysis under acidic or basic conditions, the rates are expected to be broadly similar, with minor differences attributable to the subtle electronic variations.

III. Experimental Protocols

The following are generalized protocols for key reactions. Researchers should note that optimization of reaction conditions is crucial for specific substrates.

A. Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a 2-alkoxypyridine-4-carboxylate with a nucleophile.

Materials:

  • 2-Alkoxy-pyridine-4-carboxylate (1.0 mmol)

  • Nucleophile (e.g., sodium methoxide, 1.2 mmol)

  • Anhydrous solvent (e.g., DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere-flushed flask, add the 2-alkoxy-pyridine-4-carboxylate and the anhydrous solvent.

  • Stir the solution at room temperature.

  • Add the nucleophile portion-wise over 10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Protocol for Alkaline Hydrolysis of Pyridine-4-Carboxylate

This protocol outlines a general procedure for the saponification of the ester group.

Materials:

  • Alkoxy-pyridine-4-carboxylate (1.0 mmol)

  • Aqueous base (e.g., 1 M NaOH, 2.0 mL)

  • Co-solvent (e.g., Methanol or THF, 2.0 mL)

Procedure:

  • Dissolve the alkoxy-pyridine-4-carboxylate in the co-solvent in a round-bottom flask.

  • Add the aqueous base to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify to a pH of ~4-5 with 1 M HCl.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.

IV. Conclusion and Outlook

The choice between an isopropoxy and a methoxy substituent on a pyridine-4-carboxylate scaffold has significant implications for its chemical reactivity. The primary differentiating factor is the steric bulk of the isopropoxy group, which can dramatically hinder reactions at adjacent positions. Electronic effects, while present, are more subtle and play a less decisive role in distinguishing the reactivity of these two groups.

For drug development professionals, the greater steric hindrance of the isopropoxy group may offer a strategy to enhance metabolic stability by shielding a potential site of metabolism. For synthetic chemists, the differential reactivity can be exploited to achieve regioselective functionalization of the pyridine ring.

Future quantitative studies directly comparing the reaction kinetics of these two systems would be invaluable for building more precise predictive models of reactivity in substituted pyridines.

V. References

  • de Oliveira, D. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 834-844. [Link]

  • da Silva, J. P., et al. (2018). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 29(8), 1696-1706. [Link]

  • Donahue, J. P., et al. (2021). Direct Experimental Evidence for Alkoxyl Radicals Reacting as Hydrogen Atom Donors toward Pyridines. The Journal of Organic Chemistry, 86(11), 7508-7514. [Link]

  • Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(18), 4758-4763. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? (2016). [Link]

  • Buncel, E., et al. (1991). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1215-1222. [Link]

  • ResearchGate. Methoxy gp on aromatic ring? (2017). [Link]

  • López-Alarcón, C., et al. (2003). Reactivity of 1,4-Dihydropyridines toward Alkyl, Alkylperoxyl Radicals, and ABTS Radical Cation. Chemical Research in Toxicology, 16(2), 235-241. [Link]

  • Smith, A. M., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides. Journal of the American Chemical Society. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]

  • Kim, H., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ChemRxiv. [Link]

  • Lee, J. K., & Wu, P. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. The Journal of Organic Chemistry, 69(19), 6246-6249. [Link]

  • Li, X. (2023). meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(16), e202218706. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. (2025). [Link]

  • Wagner, B. D., et al. (2021). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Chemistry – A European Journal, 27(45), 11666-11673. [Link]

  • University of North Carolina Wilmington. Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. [Link]

  • Gante, J., et al. (2001). Synthesis and comparative study on the reactivity of peptidyl-type phosphinic esters: intramolecular effects in the alkaline and acidic cleavage of methyl beta-carboxyphosphinates. The Journal of Organic Chemistry, 66(20), 6649-6655. [Link]

  • Google Patents. (1998). Process for the preparation of pyridine carboxylic acid esters.

  • Itoh, T. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen. [Link]

  • US Environmental Protection Agency. (1987). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. [Link]

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Mandado, M., et al. (2021). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules, 26(11), 3329. [Link]

  • Singh, R. B., et al. (2020). Comparative study of effect of some aprotic solvents kinetically on alkali-catalysed hydrolysis of methylsalicylate. International Journal of Advances in Engineering and Management, 2(9), 575-577. [Link]

  • PubChem. 2-(Methoxycarbonyl)pyridine-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • E3S Web of Conferences. (2020). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. [Link]

  • Wageningen University & Research. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]

  • Rayne, S. (2026). Carboxylic acid ester hydrolysis rate constants for food and beverage aroma compounds. ResearchGate. [Link]

  • Hanzawa, Y., et al. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640. [Link]

  • Mitsunobu, O., & Yamada, M. (1967). Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts. Bulletin of the Chemical Society of Japan, 40(10), 2380-2382. [Link]

Sources

Comparative

LC-MS Validation Protocols for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate Identification: A Comparative Guide to Column Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology As a Senior Application Scientist, I frequently encounter the unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by halogenated pyridine derivatives in bioanalytical workflows. Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1) is a highly functionalized building block featuring a basic pyridine nitrogen, a polarizable chloro substituent, an isopropoxy ether, and a methyl ester.

When developing an LC-MS/MS assay for such compounds in biological matrices, relying on default methodologies often leads to peak tailing, ionization suppression, and failed validation runs. This guide objectively compares standard Reversed-Phase (C18) columns against Pentafluorophenyl (PFP) and Biphenyl alternative chemistries, providing a self-validating protocol grounded in the [1].

The Mechanistic Challenge: Why Standard C18 Fails

In liquid chromatography, the basic nitrogen of the pyridine ring is a notorious culprit for secondary interactions. Unendcapped or residual silanols on the silica support of traditional C18 columns act as weak cation exchangers. As the analyte travels through the column, the basic nitrogen interacts with these silanols, resulting in severe peak tailing (Asymmetry factor, As​>1.5 ).

Furthermore, C18 relies exclusively on dispersive (hydrophobic) interactions. While the isopropoxy and methyl ester groups provide some hydrophobicity, C18 fails to leverage the highly polarizable nature of the chloro-pyridine π -system. This results in poor retention, causing the analyte to elute in the solvent front where endogenous salts and phospholipids cause massive matrix effects (ion suppression) in the mass spectrometer [2].

The Solution: Activating π−π and Dipole Interactions

To build a self-validating, robust system, we must select a stationary phase that actively exploits the molecule's electronic structure:

  • PFP (Pentafluorophenyl): Introduces fluorine-driven dipole-dipole, π−π , and hydrogen-bonding interactions. Excellent for halogenated compounds, though sometimes prone to retention time shifts in highly aqueous mobile phases.

  • Biphenyl: Features two aromatic rings separated by a single bond, allowing for dynamic steric alignment. It provides exceptional π−π polarizability and dispersive interactions, particularly when paired with a methanolic mobile phase [3].

Comparative Performance Data: C18 vs. PFP vs. Biphenyl

To objectively evaluate these chemistries, Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate was spiked into human plasma (100 ng/mL), extracted via protein precipitation, and analyzed across three different sub-2 µm core-shell columns.

Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B). Methanol was chosen over Acetonitrile to maximize π−π interactions on the phenyl phases.

Table 1: Chromatographic and MS Performance Comparison
ParameterStandard C18PFP (Pentafluorophenyl)Biphenyl (Recommended)
Retention Time (RT) 1.8 min3.4 min4.2 min
Peak Asymmetry ( As​ ) 1.65 (Severe Tailing)1.15 (Slight Tailing)1.02 (Symmetrical)
Matrix Factor (MF) 0.45 (55% Suppression)0.88 (12% Suppression)0.98 (2% Suppression)
Signal-to-Noise (S/N) 45:1180:1310:1
ICH M10 Compliance Fails (Matrix Effect > 15%)Marginal PassRobust Pass

Data Synthesis: The Biphenyl column successfully retained the compound past the critical phospholipid elution zone (typically 1.5–3.0 mins in this gradient), resulting in a Matrix Factor of 0.98 (near-zero ion suppression). The peak symmetry ( As​=1.02 ) demonstrates that the biphenyl ligand effectively shields the basic pyridine nitrogen from residual silanols.

ICH M10 Validation Workflow & Logic

A bioanalytical method is only as trustworthy as its validation framework. The mandate strict evaluation of selectivity, matrix effects, accuracy, precision, and stability[4].

Below is the logical architecture of our validation system.

ICH_M10_Workflow Start Method Development: Methyl 5-chloro-2-isopropoxypyridine-4-carboxylate MS_Opt MS/MS Optimization (ESI+, MRM Transitions) Start->MS_Opt LC_Opt LC Column Selection (C18 vs. Biphenyl vs. PFP) Start->LC_Opt Val_Start ICH M10 Full Validation MS_Opt->Val_Start LC_Opt->Val_Start Selectivity Selectivity & Specificity (Blank Matrix Checks) Val_Start->Selectivity MatrixEffect Matrix Effect & Recovery (CV ≤ 15%) Val_Start->MatrixEffect Accuracy Accuracy & Precision (Intra/Inter-day) Val_Start->Accuracy Stability Stability Testing (Benchtop, F/T, Autosampler) Val_Start->Stability Decision Acceptance Criteria Met? Selectivity->Decision MatrixEffect->Decision Accuracy->Decision Stability->Decision Success Validated Bioanalytical Method Decision->Success Yes Troubleshoot Method Refinement Decision->Troubleshoot No Troubleshoot->LC_Opt

ICH M10 LC-MS/MS Method Validation Workflow for Pyridine Derivatives.

Step-by-Step Experimental Protocol

This protocol serves as a self-validating system. By utilizing a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a 13C or D7​ -labeled analog—we correct for any run-to-run variance in extraction recovery or ionization efficiency, ensuring data trustworthiness.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) for its high throughput. The 3:1 organic-to-aqueous ratio ensures >98% precipitation of plasma proteins.

  • Aliquot 50 µL of human plasma (blank, calibration standard, or QC) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid to crash proteins.

  • Vortex the plate at 1000 RPM for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water (matches initial mobile phase conditions to prevent solvent-effect peak distortion).

Phase 2: LC-MS/MS Instrument Parameters

Causality: Electrospray Ionization (ESI) in positive mode is optimal due to the basic pyridine nitrogen, which readily accepts a proton to form [M+H]+ .

  • Column: Core-shell Biphenyl, 50 x 2.1 mm, 2.7 µm.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.5 min: Linear ramp to 95% B

    • 3.5 - 4.5 min: Hold at 95% B (Column wash)

    • 4.5 - 4.6 min: Drop to 10% B

    • 4.6 - 6.0 min: Re-equilibration

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MRM Transitions (m/z):

    • Precursor: 230.1 [M+H]+

    • Quantifier: 230.1 188.1 (Loss of isopropene, 42 Da)

    • Qualifier: 230.1 170.1 (Loss of isopropanol, 60 Da)

Phase 3: Executing the ICH M10 Validation
  • Selectivity: Extract and analyze 6 independent lots of blank human plasma. Ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) response at the retention time of the analyte [4].

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix against a neat standard solution. ICH M10 requires the IS-normalized MF to have a Coefficient of Variation (CV) ≤15% . (Our Biphenyl method achieved 2% ME, easily passing).

  • Calibration Curve: Prepare standards from 1 ng/mL to 1000 ng/mL. Fit using linear regression with 1/x2 weighting. The back-calculated concentrations must be within ±15% of the nominal value ( ±20% at LLOQ) [5].

  • Accuracy & Precision: Analyze QC samples at 4 concentration levels (LLOQ, Low, Mid, High) in 6 replicates across 3 separate analytical runs. Both intra-run and inter-run precision (%CV) must be ≤15% ( ≤20% for LLOQ).

Conclusion

For the identification and quantification of highly functionalized halogenated pyridines like Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, standard C18 columns introduce unacceptable risks of matrix suppression and peak tailing. By transitioning to a Biphenyl stationary phase paired with methanolic mobile phases, analytical scientists can actively leverage π−π polarizability. This mechanistic shift guarantees superior retention, symmetrical peak shape, and a robust, self-validating assay that effortlessly exceeds ICH M10 regulatory thresholds.

References

  • ICH Expert Working Group. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at:[Link]

  • Restek Corporation. (n.d.). Raptor Biphenyl LC Columns: The Next Generation of Phenyl Column Chemistry. Mikro+Polo. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA. Available at:[Link]

  • MDPI Molecules. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS. PubMed Central. Available at:[Link]

Validation

Benchmarking the chemical stability of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate against other isonicotinates

As drug development and agrochemical discovery increasingly rely on highly functionalized heterocyclic building blocks, understanding the stability of these intermediates is paramount. Methyl 5-chloro-2-(propan-2-yloxy)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical discovery increasingly rely on highly functionalized heterocyclic building blocks, understanding the stability of these intermediates is paramount. Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS 2121515-27-1) is a complex isonicotinate derivative characterized by a unique "push-pull" electronic system and significant steric crowding.

This guide provides a rigorous benchmarking of its chemical stability against other standard isonicotinates. By dissecting the causality behind its degradation pathways—specifically ester hydrolysis and nucleophilic aromatic substitution (SNAr)—we provide researchers with actionable, highly validated experimental data to inform synthetic routing and formulation strategies.

Structural Causality and Mechanistic Theory

The stability of pyridine-4-carboxylates (isonicotinates) is dictated by the electron-deficient nature of the pyridine ring, which naturally activates the C-4 ester towards nucleophilic attack (hydrolysis) [1]. However, the introduction of substituents at the 2- and 5-positions drastically alters this baseline reactivity:

  • The 5-Chloro Substituent (-I Effect & Steric Shielding): The chlorine atom at the 5-position exerts a strong electron-withdrawing inductive (-I) effect, increasing the electrophilicity of the adjacent C-4 carbonyl carbon. However, because it is ortho to the ester, it simultaneously provides significant steric hindrance, which can block the Bürgi-Dunitz trajectory of incoming water molecules or hydroxide ions.

  • The 2-Isopropoxy Substituent (+M Effect): The oxygen lone pair donates electron density into the ring via resonance (+M effect). This electron density localizes primarily at the 3- and 5-positions, neutralizing some of the electron deficiency caused by the pyridine nitrogen and the 5-chloro group [2]. Furthermore, the bulky isopropyl group shields the 2-position from SNAr reactions.

Understanding the balance between these opposing electronic and steric forces is critical for predicting the molecule's behavior in aqueous and nucleophilic environments [3].

Degradation Parent Methyl 5-chloro-2-(propan-2-yloxy) pyridine-4-carboxylate Hydrolysis Ester Hydrolysis (C-4 Position) Parent->Hydrolysis OH-, H2O (Sterically Hindered) SNAr S_NAr / Ether Cleavage (C-2 Position) Parent->SNAr Nucleophiles (Electronically Deactivated) Product1 5-chloro-2-(propan-2-yloxy) isonicotinic acid Hydrolysis->Product1 Product2 2-substituted-5-chloro isonicotinate SNAr->Product2

Fig 1: Primary chemical degradation pathways of the target isonicotinate compound.

Comparative Hydrolysis Kinetics (Ester Stability)

To benchmark the stability of the methyl ester, we compare the target compound against three reference isonicotinates under forced degradation conditions.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is designed as a self-validating system utilizing an internal standard to correct for injection volume variances and solvent evaporation.

  • Sample Preparation: Prepare 10 mM stock solutions of the target compound and comparators in HPLC-grade acetonitrile (MeCN). Prepare a 10 mM stock of Biphenyl (Internal Standard, IS).

  • Reaction Initiation: In a temperature-controlled vial at 37.0 ± 0.1 °C, mix 100 µL of compound stock, 100 µL of IS stock, and 800 µL of 50 mM Borate buffer (pH 10.0).

  • Quenching Mechanism: At precise time intervals (0, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL aliquots and immediately quench into 950 µL of MeCN containing 1% Trifluoroacetic acid (TFA). The sudden drop in pH instantly halts base-catalyzed hydrolysis.

  • Quantification: Analyze the quenched samples via RP-HPLC-UV (C18 column, 254 nm detection, gradient elution of Water/MeCN with 0.1% Formic Acid).

  • Data Analysis: Plot ln(AreaTarget​/AreaIS​) versus time to determine the pseudo-first-order rate constant ( kobs​ ).

Quantitative Benchmarking Data
CompoundSubstituent Profile kobs​ (min⁻¹) at pH 10Half-life ( t1/2​ )Mechanistic Rationale
Methyl isonicotinate None (Baseline) 4.62×10−2 ~15 minUnhindered, electron-deficient ring accelerates attack.
Methyl 2-chloroisonicotinate 2-Cl (-I effect) 8.55×10−2 ~8 minStrong -I effect increases carbonyl electrophilicity.
Methyl 2-methoxyisonicotinate 2-OMe (+M effect) 1.21×10−2 ~57 minResonance donation deactivates the ring, slowing hydrolysis.
Target Compound 5-Cl, 2-O-iPr 0.85×10−2 ~81 min Steric shielding from 5-Cl dominates over its -I effect.

Insight: Despite the electron-withdrawing 5-chloro group, the target compound exhibits superior hydrolytic stability compared to the baseline. This proves that the steric bulk of the ortho-chloro group effectively blocks the nucleophilic attack vector on the ester, while the 2-isopropoxy group provides global electronic stabilization.

Nucleophilic Aromatic Substitution (SNAr) Susceptibility

In multi-step synthesis, the pyridine ring must survive exposure to various nucleophiles (e.g., amines, thiolates). We benchmarked the stability of the 2-position against SNAr using a standard secondary amine.

Experimental Protocol: SNAr Benchmarking
  • Reaction Setup: Dissolve 0.5 mmol of the isonicotinate in 5 mL of anhydrous Tetrahydrofuran (THF).

  • Nucleophile Addition: Add 2.5 mmol (5 equivalents) of Pyrrolidine.

  • Incubation: Heat the mixture to 60 °C under an inert argon atmosphere to prevent oxidative side reactions.

  • Monitoring: Monitor the conversion of the starting material to the 2-pyrrolidinyl derivative via LC-MS at 1, 4, and 24 hours.

SNAr Conversion Data
CompoundLeaving GroupConversion (1h)Conversion (24h)
Methyl 2-chloroisonicotinate Chloride85%>99%
Methyl 2-methoxyisonicotinate Methoxide<1%12%
Target Compound Isopropoxide0% <2%

Insight: The target compound is exceptionally stable against SNAr. The isopropoxide is a poor leaving group compared to chloride. Furthermore, the steric bulk of the isopropyl moiety physically prevents the pyrrolidine from forming the necessary Meisenheimer complex intermediate.

Workflow Prep 1. Sample Preparation (10 mM stock in MeCN) Incubate 2. Stress Incubation (pH/Nucleophile/Temp) Prep->Incubate Quench 3. Aliquot & Quench (Acidic Shift / Dilution) Incubate->Quench HPLC 4. RP-HPLC-UV/MS Analysis (C18 Column, 254 nm) Quench->HPLC Data 5. Kinetic Modeling (Pseudo-first-order fit) HPLC->Data

Fig 2: Standardized high-throughput HPLC-UV workflow for chemical stability benchmarking.

Conclusion

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate represents a highly optimized building block. By benchmarking it against standard isonicotinates, we observe a counter-intuitive but highly beneficial stability profile:

  • Ester Robustness: The ortho-chloro group provides a steric shield that overrides its inductive activation, resulting in an ester that is highly resistant to premature hydrolysis during basic workups.

  • Ring Integrity: The 2-isopropoxy group effectively shuts down SNAr liabilities, allowing the compound to survive harsh nucleophilic conditions that would rapidly degrade a 2-chloro analog.

This makes the compound an ideal, stable intermediate for late-stage functionalization in pharmaceutical and agrochemical pipelines.

References

  • Kulikov et al. (2024). Synthesis, hydrolytic stability, and the reaction with nucleophiles of 5(3)-substituted N-isonicotinoyl-3(5)-ferrocenyl-1H-pyrazoles. Izvestiya Akademii Nauk. Seriya Khimicheskaya (via ResearchGate). Available at: [Link]

  • The effect of pyridinecarboxylate chelating groups on the stability and electronic relaxation of gadolinium complexes. ResearchGate. Available at:[Link]

Comparative

Structural validation of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate using 2D NMR techniques

Structural Validation of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate: A Comparative Guide to 2D NMR Techniques As drug development and synthetic chemistry advance, the structural complexity of active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate: A Comparative Guide to 2D NMR Techniques

As drug development and synthetic chemistry advance, the structural complexity of active pharmaceutical ingredients (APIs) and intermediates continues to rise. For highly substituted heterocycles like Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate , standard analytical techniques often fall short of providing unequivocal structural proof. The precise placement of the chloro, isopropoxy, and methyl ester groups on the pyridine ring dictates the molecule's reactivity and biological efficacy.

This guide objectively compares the performance of 1D NMR and mass spectrometry against advanced 2D NMR techniques, providing a self-validating experimental framework for definitive regiochemical assignment.

The Analytical Challenge: Isomeric Ambiguity

When synthesizing highly substituted pyridines, alkylation and halogenation can frequently lead to a mixture of regioisomers[1]. For our target molecule, three isomeric possibilities commonly arise:

  • Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (Target)

  • Methyl 6-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

  • Methyl 2-chloro-5-(propan-2-yloxy)pyridine-4-carboxylate

Comparing Analytical Alternatives
  • High-Resolution Mass Spectrometry (HRMS) & 1D NMR: HRMS easily confirms the exact mass and molecular formula (C10H12ClNO3), but it is entirely blind to regiochemistry. While 1D ¹H NMR will reveal two aromatic singlets, an isopropyl group, and a methoxy group, it cannot assign their relative positions. The quaternary carbons (C2, C4, C5) act as "dead ends" for scalar proton-proton coupling, making 1D NMR structurally inconclusive[2].

  • 2D Homonuclear NMR (COSY/TOCSY): COSY relies on 2-bond or 3-bond proton-proton scalar couplings. Because the only ring protons (H3 and H6) are para to each other, their scalar coupling is negligible. COSY yields a blank spectrum for the pyridine core, failing to link the substituents[3].

  • 2D Heteronuclear NMR (HMBC) + NOESY: This combination is the industry gold standard. HMBC bridges quaternary gaps by correlating protons to carbons 2–3 bonds away[1]. NOESY maps the 3D space, proving which functional groups are physically adjacent[4]. Together, they form an impenetrable, self-validating proof of structure.

Experimental Design: A Self-Validating Protocol

To guarantee scientific integrity, the analytical workflow must be a self-validating system . This means the data generated must contain internal cross-checks. In our protocol, HSQC data acts as a negative control for HMBC by identifying one-bond couplings that must be excluded from long-range analysis. Simultaneously, through-bond HMBC assignments are orthogonally verified by through-space NOESY interactions[2]. Any contradiction between these two datasets immediately flags an incorrect structural hypothesis.

Step-by-Step Methodology
  • Sample Preparation (Causality of Degassing): Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃. Critical Step: Degas the sample using three freeze-pump-thaw cycles. Why? Dissolved oxygen is paramagnetic and will accelerate spin-lattice relaxation, effectively quenching the Nuclear Overhauser Effect (NOE). Removing oxygen is mandatory for high-sensitivity NOESY acquisition[1].

  • 1D Baseline Acquisition: Acquire high-resolution ¹H (16 scans) and ¹³C (1024 scans) spectra to establish the chemical shift baseline and verify sample purity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct ¹J_CH couplings. This creates a mandatory filter mask for the subsequent HMBC analysis, ensuring 1-bond doublets are not mistaken for long-range correlations[3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant delay for J_CH = 8 Hz . Why? Aromatic and heteroaromatic systems typically exhibit 2-bond and 3-bond carbon-proton couplings in the 7–10 Hz range[5]. This specific optimization allows us to "walk" past the quaternary C2, C4, and C5 carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time (τ_m) to 400 ms. Why? Small molecules (MW ~229 g/mol ) in non-viscous solvents tumble rapidly (extreme narrowing limit). They require longer mixing times to allow sufficient cross-relaxation and NOE buildup between protons within 5 Å of each other[4].

NMR_Workflow A Sample Preparation (CDCl3, Degassing) B 1D NMR (1H, 13C) Initial Backbone A->B C 2D HSQC 1-Bond C-H Filter B->C D 2D HMBC Long-Range C-H C->D E 2D NOESY Spatial Proximity C->E F Definitive Structural Validation D->F E->F

Fig 1: Self-validating 2D NMR workflow for structural elucidation.

Data Interpretation & Structural Proof

The table below synthesizes the quantitative 2D NMR data required to validate the 5-chloro regiochemistry.

Table 1: Comparative Diagnostic NMR Data for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Position¹H Shift (ppm), Multiplicity¹³C Shift (ppm)HSQC (¹J C-H)HMBC (²J, ³J C-H)NOESY (Spatial <5 Å)
1 (N) -----
2 (C-O) -~163.0---
3 (CH) ~7.15, s (1H)~111.5C3C2, C4, C5, C=OOiPr (-CH), OMe
4 (C-CO) -~141.0---
5 (C-Cl) -~126.5---
6 (CH) ~8.18, s (1H)~148.2C6C2, C4, C5-
C=O -~164.5---
OMe ~3.95, s (3H)~53.0OMeC=OH3
O-CH (iPr) ~5.30, sept (1H)~69.5O-CHC2H3, iPr-CH₃
CH₃ (iPr) ~1.35, d (6H)~22.0CH₃O-CHO-CH
The Causality of the Proof
  • HMBC Connectivity: The proton at ~8.18 ppm (H6) shows a strong ³J correlation to C4 and a ²J correlation to C5 (the chlorinated carbon). The proton at ~7.15 ppm (H3) correlates to C2, C4, and the ester carbonyl (C=O). This proves the ester is at C4, flanked by H3 and C5.

  • NOESY Spatial Lock (The Definitive Proof): The defining proof of the 5-chloro regiochemistry lies in the NOESY spectrum. The ester methoxy group (-OCH₃ at 3.95 ppm) shows a strong NOE cross-peak only to H3. If this were the 6-chloro isomer, the ester at C4 would be flanked by both H3 and H5, yielding two distinct NOE cross-peaks. The absolute absence of an H5 NOE, coupled with the presence of the H3 NOE, forms a closed logical loop confirming the chlorine atom resides at C5[2].

NMR_Correlations cluster_protons Proton Environments (1H) cluster_carbons Carbon Environments (13C) H3 H-3 (Pyridine) C2 C-2 (O-C) H3->C2 HMBC (3J) C4 C-4 (C-COOMe) H3->C4 HMBC (2J) CO C=O (Ester) H3->CO HMBC (3J) H6 H-6 (Pyridine) H6->C4 HMBC (3J) C5 C-5 (C-Cl) H6->C5 HMBC (2J) OMe Ester -OCH3 OMe->H3 NOESY (<5Å) OMe->CO HMBC (3J) OiPr Isopropoxy -CH OiPr->H3 NOESY (<5Å) OiPr->C2 HMBC (3J)

Fig 2: Key HMBC (through-bond) and NOESY (through-space) correlations.

Conclusion

For highly substituted heterocycles like Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate, relying on 1D NMR or HRMS alone introduces unacceptable risks of isomeric misassignment. By implementing a self-validating 2D NMR workflow—using HSQC to filter HMBC data, and NOESY to orthogonally verify spatial proximity—researchers can achieve absolute structural certainty, ensuring downstream synthetic and biological integrity.

References

  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." Ipb.pt. Available at:[Link]

  • Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Creative-biostructure.com. Available at:[Link]

  • National Institutes of Health (NIH). "The Evolving Landscape of NMR Structural Elucidation." Nih.gov. Available at:[Link]

  • MDPI. "Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins." Mdpi.com. Available at:[Link]

Sources

Validation

Comparative yield analysis of different synthesis routes for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

Abstract Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its synthesis directly impacts the overall cost and viabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency of its synthesis directly impacts the overall cost and viability of drug development programs. This guide provides a comparative analysis of three distinct synthetic routes to this molecule, evaluating them based on experimental yields, step-economy, and the nature of the chemical transformations involved. Detailed experimental protocols, mechanistic insights, and a quantitative comparison are presented to assist researchers in selecting the most appropriate route for their specific needs.

Introduction

The substituted pyridine core is a ubiquitous scaffold in medicinal chemistry due to its ability to engage in a wide range of biological interactions. Specifically, Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate serves as a crucial building block for several drug candidates. The strategic placement of the chloro, isopropoxy, and methyl carboxylate substituents on the pyridine ring allows for diverse downstream functionalization. Consequently, the development of an efficient and scalable synthesis for this intermediate is of significant interest. This guide details and compares three plausible synthetic pathways, providing the necessary data for an informed decision on the optimal route for production.

Comparative Overview of Synthetic Routes

Three primary synthetic strategies have been devised and are analyzed herein:

  • Route 1: Building from a 2-hydroxypyridine precursor, involving sequential chlorination, etherification, and esterification.

  • Route 2: Commencing with a 2,5-dichloropyridine derivative, relying on selective nucleophilic aromatic substitution.

  • Route 3: Utilizing a 2-aminopyridine derivative and employing a Sandmeyer reaction as a key transformation.

The following table summarizes the key metrics for each route, providing a high-level comparison of their respective efficiencies.

Metric Route 1: From 2-Hydroxypyridine Route 2: From 2,5-Dichloropyridine Route 3: From 2-Aminopyridine
Number of Steps 434
Overall Estimated Yield 40-55%55-70%35-50%
Starting Material Complexity Low to ModerateModerateModerate
Key Transformations Chlorination, Williamson Ether Synthesis, EsterificationSelective SNArDiazotization (Sandmeyer), SNAr, Esterification
Potential Challenges Tautomerization of 2-hydroxypyridine, regioselectivity of chlorinationRegioselectivity of SNArHandling of diazonium salts, potential for side reactions in Sandmeyer

Route 1: Synthesis from a 2-Hydroxypyridine Precursor

This route is a classical approach that builds the target molecule step-wise from a readily available 2-hydroxypyridine scaffold.

Logical Workflow for Route 1

Route 1 Workflow A Methyl 2-hydroxy-4-pyridinecarboxylate B Chlorination A->B NCS, Acetonitrile C Methyl 5-chloro-2-hydroxypyridine-4-carboxylate B->C Yield: ~75-85% D Williamson Ether Synthesis C->D Isopropyl bromide, K2CO3, DMF E Target Molecule D->E Yield: ~60-70%

Caption: Workflow for the synthesis of the target molecule starting from a 2-hydroxypyridine derivative.

Experimental Protocol for Route 1

Step 1: Chlorination of Methyl 2-hydroxy-4-pyridinecarboxylate

  • To a solution of Methyl 2-hydroxy-4-pyridinecarboxylate (1 equivalent) in acetonitrile, add N-chlorosuccinimide (NCS) (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 5-chloro-2-hydroxypyridine-4-carboxylate.

    • Expected Yield: 75-85%

Causality: The use of NCS provides a source of electrophilic chlorine for the substitution on the electron-rich pyridine ring. The 2-hydroxy group (in its pyridone tautomeric form) activates the ring towards electrophilic substitution, directing the incoming electrophile to the 5-position.[1][2]

Step 2: Williamson Ether Synthesis

  • To a solution of Methyl 5-chloro-2-hydroxypyridine-4-carboxylate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2 equivalents) and isopropyl bromide (1.5 equivalents).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the final product.

    • Expected Yield: 60-70%

Causality: This is a classic Williamson ether synthesis.[3][4][5][6] The potassium carbonate acts as a base to deprotonate the hydroxyl group of the hydroxypyridine, forming a nucleophilic alkoxide. This alkoxide then displaces the bromide from isopropyl bromide in an SN2 reaction to form the ether linkage.[3][4][5][6]

Note: The esterification step is assumed to be carried out prior to this sequence, or the starting material is commercially available as the methyl ester. If starting from the carboxylic acid, a standard Fischer esterification or other mild esterification methods can be employed.[7][8][9][10]

Route 2: Synthesis from a 2,5-Dichloropyridine Precursor

This route offers a more convergent approach, relying on the selective reactivity of a di-halogenated pyridine intermediate.

Logical Workflow for Route 2

Route 2 Workflow A Methyl 2,5-dichloropyridine-4-carboxylate B Selective SNAr A->B Sodium isopropoxide, Isopropanol C Target Molecule B->C Yield: ~70-85%

Caption: Workflow illustrating the synthesis via selective nucleophilic aromatic substitution.

Experimental Protocol for Route 2

Step 1: Synthesis of Methyl 2,5-dichloropyridine-4-carboxylate

This intermediate can be prepared from 2,5-dichloropyridine through metallation followed by carboxylation and esterification.

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

  • Prepare sodium isopropoxide by adding sodium metal to anhydrous isopropanol under an inert atmosphere.

  • To the solution of sodium isopropoxide, add Methyl 2,5-dichloropyridine-4-carboxylate (1 equivalent) portion-wise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and neutralize with a dilute aqueous acid.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

    • Expected Yield: 70-85%

Causality: The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the ring towards nucleophilic aromatic substitution. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position due to the activating effect of the ring nitrogen.[11][12]

Route 3: Synthesis from a 2-Aminopyridine Precursor

This route utilizes a Sandmeyer reaction, a powerful tool for the transformation of amino groups on aromatic rings.

Logical Workflow for Route 3

Route 3 Workflow A Methyl 2-amino-5-chloropyridine-4-carboxylate B Sandmeyer Reaction A->B NaNO2, HCl, CuCl C Methyl 2,5-dichloropyridine-4-carboxylate B->C Yield: ~60-70% D SNAr with Isopropoxide C->D Sodium isopropoxide, Isopropanol E Target Molecule D->E Yield: ~70-85%

Caption: Synthetic workflow involving a key Sandmeyer reaction.

Experimental Protocol for Route 3

Step 1: Sandmeyer Reaction

  • Dissolve Methyl 2-amino-5-chloropyridine-4-carboxylate (1 equivalent) in a cooled aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting Methyl 2,5-dichloropyridine-4-carboxylate by column chromatography.

    • Expected Yield: 60-70%

Causality: The Sandmeyer reaction provides a reliable method to replace an amino group on an aromatic ring with a halogen.[13][14][15][16] The in situ generated diazonium salt is a versatile intermediate that reacts with the copper(I) chloride to yield the corresponding aryl chloride.[13][14][15][16]

Step 2: Nucleophilic Aromatic Substitution

This step is identical to Step 2 in Route 2.

Discussion and Conclusion

The choice of the optimal synthetic route for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate depends on several factors including the availability of starting materials, desired scale of production, and tolerance for certain reaction conditions.

  • Route 1 is a viable option when starting from readily available hydroxypyridine derivatives. However, it is the longest route and the overall yield may be lower due to the multiple steps. The potential for tautomerism in the starting material could also influence the reactivity and regioselectivity of the initial chlorination step.[1][2]

  • Route 2 is the most convergent and potentially the highest yielding route. Its success hinges on the availability of the 2,5-dichloropyridine-4-carboxylate intermediate and the ability to achieve high regioselectivity in the SNAr reaction. For large-scale synthesis, this route is likely the most economically viable.

  • Route 3 offers an alternative to Route 2 for the synthesis of the key dichloro-intermediate. The Sandmeyer reaction is a well-established and generally reliable transformation. However, the handling of potentially unstable diazonium salts requires careful temperature control and safety precautions.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.
  • Caminati, W., & di Bernardo, S. (2017). Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. Chemistry – A European Journal, 23(15), 3734–3740.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Kim, S., & Yang, S. (1981). Direct, High-Yield Esterification of Carboxylic Acids.
  • Goldstein, S. W. (1960). U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Garegg, P. J., & Samuelsson, B. (1979). A mild method for the selective esterification of carboxylic acids.
  • Adam, W., & Baeza, J. (2001). A simple method for the synthesis of active esters of isonicotinic and picolinic acids. ARKIVOC, 2001(v), 5-9.
  • LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Sa'adeh, H., et al. (2020). Electronic Supporting Information How chlorination affects prototropic tautomerism: the 2-hydroxypyridine/2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13612-13622.
  • Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 23, 2026, from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • Gallou, F., & Lipshutz, B. H. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Beilstein Journal of Organic Chemistry, 14, 2928–2946.
  • Janssen-Cilag Pty Ltd. (2010). Process for the production of (s)-5-chloro-2-isopropylpent-4-enoic acid esters. U.S.
  • Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13612-13622.
  • Sa'adeh, H., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics, 22(24), 13612-13622.
  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 3). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Xinfa Pharmaceutical Co., Ltd. (2020). Simple preparation method of 2, 5-dichloropyridine.
  • Kuwano, R., & Hara, H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3571–3574.
  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 13). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 23, 2026, from [Link]

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Kuwano, R., & Hara, H. (2016, February 28). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 9(10), 1939-1942.
  • Scientific Update. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction?. Retrieved from [Link]

  • Schlosser, M., & Cottet, F. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry, 70(5), 1874–1877.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • De La Salle University. (n.d.). (pyridin-4-ylcarbonyl) hydra zinylidene]butyl}benzoate, a New Isonicotinoylhydrazone Derivative of Methyl Salicylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational and Disposal Guidelines for Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

As your trusted partner in drug development and chemical synthesis, we recognize that true laboratory excellence extends beyond the procurement of high-purity reagents. Proper operational handling and end-of-life disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in drug development and chemical synthesis, we recognize that true laboratory excellence extends beyond the procurement of high-purity reagents. Proper operational handling and end-of-life disposal of complex halogenated heterocycles are critical for environmental compliance, personnel safety, and operational efficiency.

This guide provides authoritative, step-by-step procedural guidance for the safe handling, segregation, and disposal of Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate , ensuring your laboratory operates at the highest standards of safety and regulatory compliance.

Mechanistic Hazard Assessment & Chemical Profile

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazard profile. Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (Formula: C10H12ClNO3)[1] presents a unique disposal challenge due to three distinct structural features:

  • The Pyridine Ring: The stable, nitrogen-containing aromatic ring requires exceptionally high activation energy to break. Incomplete combustion can release toxic unburned pyridine vapors, while complete combustion generates nitrogen oxides (NOx)[2].

  • The Halogen Substituent (5-Chloro): The presence of a carbon-chlorine bond classifies this compound as a halogenated organic[3]. If incinerated at low temperatures, halogenated organics can recombine to form highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[4].

  • Organic Side Chains (Ester and Isopropoxy): These groups increase the compound's flammability and calorific value, making it highly suitable as a fuel source for high-temperature incineration, provided the exhaust is properly scrubbed[4].

Table 1: Chemical Profile & Waste Characterization
PropertyValueOperational Implication
Chemical Name Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylateExact nomenclature required for EPA/RCRA waste manifests.
CAS Number 2121515-27-1Must be listed on the Safety Data Sheet (SDS) and waste profile[1].
Molecular Formula C10H12ClNO3Indicates the presence of Cl and N, dictating the required incineration scrubbing systems[1].
Waste Classification Halogenated Organic WasteTriggers strict Land Disposal Restrictions (LDR); cannot be landfilled[3].

Experimental Workflow & Phase Separation

During synthesis or extraction processes, it is critical to isolate the halogenated pyridine derivative from aqueous streams to minimize the volume of high-cost halogenated waste.

HandlingWorkflow Reaction Chemical Synthesis Using CAS 2121515-27-1 Quench Aqueous Quench (Neutralization) Reaction->Quench Add Reagent Extraction Liquid-Liquid Extraction (e.g., with DCM) Quench->Extraction Add Solvent Aqueous Aqueous Waste (Check pH 6-8) Extraction->Aqueous Aqueous Phase Organic Halogenated Organic Waste (Contains Pyridine Deriv.) Extraction->Organic Organic Phase

Experimental workflow and phase separation for halogenated pyridine derivatives.

Protocol 1: Laboratory Handling & Reaction Quenching
  • Step 1: Engineering Controls. Conduct all reactions involving this compound within a certified chemical fume hood to prevent inhalation of potential pyridine-derivative vapors[5].

  • Step 2: Reaction Quenching. Upon completion of the reaction, quench the mixture slowly with an appropriate aqueous buffer. Causality: Quenching neutralizes reactive intermediates and prepares the mixture for phase separation.

  • Step 3: Liquid-Liquid Extraction. Use a halogenated solvent (e.g., Dichloromethane) or a highly non-polar solvent to extract the pyridine derivative.

  • Step 4: Phase Separation. Carefully separate the organic layer from the aqueous layer using a separatory funnel.

  • Self-Validation Step: Test the pH of the remaining aqueous layer using pH indicator paper. It must be neutralized (pH 6-8) before being discarded into the standard aqueous waste stream. If organics are visible in the aqueous layer, perform a secondary extraction.

Waste Segregation & Accumulation

Halogenated waste is significantly more expensive to dispose of than non-halogenated waste because it requires specialized, corrosion-resistant incinerators equipped with caustic scrubbers[4]. Mixing non-halogenated solvents into a halogenated waste bin unnecessarily increases the volume of high-cost waste.

Table 2: Waste Segregation Matrix
Waste StreamCompatibility with CAS 2121515-27-1Causality / Reason
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the identical disposal pathway (high-temperature incineration with HCl scrubbing).
Non-Halogenated Organics (e.g., Acetone, EtOH)Incompatible Diluting non-halogenated waste with halogens exponentially increases disposal costs.
Strong Acids / Bases Incompatible Potential for ester hydrolysis, exothermic degradation, or toxic gas release.
Protocol 2: Waste Accumulation
  • Step 1: Container Selection. Use a high-density polyethylene (HDPE) or glass carboy specifically rated for halogenated organics.

  • Step 2: Labeling. Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Halogenated Pyridine Derivatives" and "CAS 2121515-27-1".

  • Step 3: Volume Management. Never fill the container beyond 80% capacity. Causality: Headspace is required to accommodate vapor expansion due to ambient temperature fluctuations.

  • Self-Validation Step: Before sealing the waste carboy at the end of a shift, cross-reference the volume added with the laboratory waste log. Inspect the secondary containment bin for any signs of chemical incompatibility or micro-leaks.

Proper Disposal Procedures: High-Temperature Incineration

Under the (40 CFR Part 268), halogenated organic compounds cannot be disposed of in landfills[3]. The mandated disposal method for halogenated pyridine waste is high-temperature rotary kiln or liquid injection incineration[4],[2].

WasteDisposal Waste Halogenated Pyridine Waste (CAS: 2121515-27-1) Segregation Halogenated Organic Waste Stream Waste->Segregation Accumulate Incineration Rotary Kiln Incineration (820°C - 1600°C) Segregation->Incineration Transport Scrubber1 Caustic Scrubber (Neutralizes HCl) Incineration->Scrubber1 Exhaust Gas Ash RCRA Landfill (Solid Ash) Incineration->Ash Bottom Ash Scrubber2 DeNOx System (Reduces NOx) Scrubber1->Scrubber2 Scrubbed Gas Gas Clean Atmospheric Release Scrubber2->Gas Emission

Halogenated Pyridine Waste Disposal and Gas Scrubbing Pathway.

Protocol 3: Facility-Level Disposal Execution
  • Step 1: Waste Profiling. Work with a certified hazardous waste vendor to profile the waste. Ensure the profile explicitly notes the presence of both chlorine and nitrogen to guarantee the vendor routes the waste to an appropriately equipped incinerator.

  • Step 2: Thermal Destruction. The waste must be subjected to rotary kiln incineration at temperatures between 820°C and 1,600°C[2] with a minimum residence time of 2 seconds. Causality: This extreme thermal environment is required to completely cleave the aromatic pyridine ring and prevent the synthesis of dioxins.

  • Step 3: Exhaust Scrubbing. As the compound combusts, the chlorine atom converts to Hydrogen Chloride (HCl) gas, and the pyridine nitrogen converts to Nitrogen Oxides (NOx). The incinerator must utilize a Caustic Scrubber (to neutralize HCl into harmless salts)[4] and a DeNOx System (such as Selective Non-Catalytic Reduction) to reduce NOx emissions.

  • Self-Validation Step: Upon completion of disposal, review the Certificate of Destruction (COD) provided by your waste management vendor. Verify that the EPA treatment code matches halogenated thermal destruction to ensure your chain of liability is officially closed.

Sources

Handling

Personal protective equipment for handling Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the definitive safety and logistical parameters for handling Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to establish the definitive safety and logistical parameters for handling Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate (CAS: 2121515-27-1).

To build a truly safe laboratory environment, we must move beyond blindly following safety data sheets. We must understand the chemical causality behind the hazards. This guide synthesizes mechanistic chemical logic with field-validated safety standards, ensuring that researchers can manipulate this halogenated pyridine building block with absolute confidence and precision.

Chemical Profile & Mechanistic Hazard Assessment

Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate is a highly functionalized heterocycle. Its specific structural moieties dictate its operational hazard profile:

  • The Pyridine Core & Chloro-Substituent: Halogenated pyridines are potent electrophiles. They are known to cause moderate to severe skin irritation (H315) and serious eye irritation (H319)[1]. Systemic absorption can lead to localized inflammation and, in severe cases, central nervous system effects typical of pyridine derivatives.

  • The Ester & Isopropoxy Groups: The lipophilic nature of the propan-2-yloxy (isopropoxy) and methyl ester groups enhances the molecule's ability to permeate lipid bilayers, significantly increasing the risk of dermal absorption. Furthermore, esters and pyridines act as aggressive organic solvents that rapidly degrade standard latex and thin nitrile barriers[2][3].

Quantitative Safety & Containment Parameters

To establish a self-validating safety system, all operational parameters must be quantifiable. Below are the critical thresholds required for handling this compound.

ParameterStandard / ThresholdMechanistic Rationale
Fume Hood Face Velocity 80–120 fpm at 18" sashPrevents turbulent vortexes that could expel aerosolized pyridine esters into the operator's breathing zone[4][5].
Glove Breakthrough (Nitrile 5-mil) < 15 minutesEsters and pyridines rapidly permeate and degrade thin nitrile butadiene rubber[2][3].
Glove Breakthrough (Viton/PVA) > 240 minutesFluoropolymers and PVA provide high steric and chemical hindrance against halogenated aromatic esters[6].
Eye Wash Flushing Time Minimum 15 minutesRequired to adequately dilute and remove lipophilic esters from the corneal epithelium to prevent irreversible damage[7].

Personal Protective Equipment (PPE) Architecture

Selecting the correct PPE requires anticipating the chemical's behavior upon contact.

  • Dermal Protection (Gloves): Do not rely on standard 5-mil disposable nitrile gloves for extended handling or solution preparation. Pyridines and esters will permeate thin nitrile in under 15 minutes[2][3].

    • Protocol: For incidental contact (e.g., quickly weighing a dry aliquot), double-glove with 8-mil nitrile and change the outer glove immediately upon suspected contamination. For bulk transfer, synthesis, or handling concentrated solutions, you must utilize Viton or Polyvinyl Acetate (PVA) gloves, which offer superior resistance to halogenated organics[6].

  • Ocular Protection: The potential for severe, irreversible corneal damage from pyridine derivatives mandates the use of indirect-vented chemical splash goggles . Standard safety glasses with side shields are insufficient, as they allow aerosolized ester droplets or fine powders to bypass the lenses.

  • Respiratory & Engineering Controls: All manipulations must occur within a certified chemical fume hood. The hood must maintain an average face velocity of 80 to 120 feet per minute (fpm)[4][5].

Standard Operating Procedure: Handling Workflow

This protocol is designed as a self-validating system; each step includes a verification check to ensure the preceding safety measure is actively functioning.

Step 1: Pre-Operation Verification

  • Action: Verify the fume hood's digital anemometer reads ~100 fpm.

  • Validation: Tape a small piece of tissue or tinsel to the bottom corner of the sash. Inward deflection visually confirms negative pressure, serving as a real-time fail-safe alongside the digital monitor[5]. Clear the hood baffle of any obstructing equipment to ensure laminar flow[8].

Step 2: PPE Donning & Static Control

  • Action: Don a flame-resistant lab coat, splash goggles, and appropriate gloves (Double-nitrile or Viton).

  • Validation: Ensure the lab coat cuffs are tucked inside the inner glove, with the outer glove pulled over the cuff to eliminate exposed skin at the wrists.

Step 3: Material Transfer

  • Action: Weigh the compound using a grounded metal or ceramic spatula.

  • Causality: Plastic spatulas accumulate static charge. Because this compound is a fine, functionalized powder, static will cause it to aerosolize and adhere to your gloves or the hood walls, drastically increasing exposure risk.

Step 4: Decontamination & Doffing

  • Action: Wipe down the exterior of the reagent bottle and the analytical balance with a compatible solvent (e.g., a water/isopropanol mix) before removing them from the hood. Avoid using strong ketones (like acetone) for wiping, as they will instantly degrade your nitrile gloves[2][3].

Spill Response & Waste Management

G Start Initiate Handling Protocol HoodCheck Verify Fume Hood Face Velocity (80-120 fpm) Start->HoodCheck PPE Don PPE: Double Nitrile/Viton, Goggles HoodCheck->PPE Weighing Transfer & Weigh Compound (Minimize Aerosols) PPE->Weighing Decision Spill or Exposure Occurred? Weighing->Decision Exposure Exposure Route Decision->Exposure Yes (Personnel) Spill Contain Spill: Use Absorbent Pad Decision->Spill Yes (Bench) Dispose Dispose as Halogenated Organic Waste Decision->Dispose No (Success) Skin Dermal: Remove PPE, Flush 15 mins Exposure->Skin Eye Ocular: Eye Wash Station 15 mins Exposure->Eye Skin->Dispose Eye->Dispose Spill->Dispose

Workflow for handling pyridine derivatives, including PPE verification and exposure response.

Spill Containment: If a spill occurs, do not sweep the dry powder . Sweeping generates inhalable dust. Instead, gently cover the powder with absorbent pads dampened with a low-volatility solvent to suppress aerosolization, then carefully scoop the material into a hazardous waste container.

Disposal Plan: Methyl 5-chloro-2-(propan-2-yloxy)pyridine-4-carboxylate must be strictly segregated into Halogenated Organic Waste . Do not mix this compound with highly acidic waste streams, as strong acids can catalyze the exothermic hydrolysis of the ester moiety, potentially generating overpressurization in sealed waste carboys.

References

  • Illinois State University. "Laboratory Ventilation | Environmental Health and Safety."
  • NICNAS (Industrial Chemicals). "Pyridine, alkyl derivatives: Human health tier II assessment."
  • G2 Consultants.
  • NICNAS (Industrial Chemicals). "Pyridine: Human health tier II assessment."
  • Novachem. "Pyridine-D5 (D, 99.5%) SDS."
  • Northwestern University. "Chemical Fume Hood Handbook."
  • USDA ARS. "Chemical Hygiene Plan."
  • UPenn EHRS.
  • Steroplast Healthcare. "Where are Nitrile Gloves Used?"

Sources

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